Product packaging for 1-(3-Bromomethyl-phenyl)-ethanone(Cat. No.:CAS No. 75369-41-4)

1-(3-Bromomethyl-phenyl)-ethanone

Cat. No.: B2564518
CAS No.: 75369-41-4
M. Wt: 213.074
InChI Key: TZVOWUZAOVUUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3-Bromomethyl-phenyl)-ethanone is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.074. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO B2564518 1-(3-Bromomethyl-phenyl)-ethanone CAS No. 75369-41-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(bromomethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVOWUZAOVUUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75369-41-4
Record name 1-[3-(bromomethyl)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3-Bromomethyl-phenyl)-ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 1-(3-Bromomethyl-phenyl)-ethanone, a substituted acetophenone, is a key building block in synthetic organic chemistry, particularly valued in the pharmaceutical industry. Its bifunctional nature, featuring a reactive bromomethyl group and a ketone, allows for a diverse range of chemical transformations, making it an important intermediate in the construction of complex molecular architectures and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications in drug discovery, with a focus on data relevant to researchers and scientists in the field.

Core Chemical and Physical Properties

This compound is a solid at room temperature, though specific experimental values for its melting and boiling points are not widely reported. Its key identifiers and computed physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉BrOPubChem
Molecular Weight 213.07 g/mol PubChem[1]
CAS Number 75369-41-4PubChem[1]
Appearance Likely a colorless or off-white to yellow-brown solidInferred from isomer data
XLogP3-AA (LogP) 2.2PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]

Synthesis and Reactivity

The synthesis of this compound typically proceeds via the radical bromination of 1-(3-methylphenyl)-ethanone. This reaction is commonly achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, in a suitable solvent like carbon tetrachloride.

The reactivity of this compound is dominated by the electrophilic nature of the benzylic carbon in the bromomethyl group. This makes it an excellent substrate for nucleophilic substitution reactions.

Experimental Protocol: Synthesis of a Bromomethylacetophenone Derivative

The following is a general procedure for the synthesis of a bromomethylacetophenone isomer, which can be adapted for the 3-bromomethyl target.

Materials:

  • 1-(4-methylphenyl)ethanone (1.0 eq)

  • N-bromosuccinimide (NBS) (1.2 eq)

  • Benzoyl peroxide (0.03 eq)

  • Carbon tetrachloride (solvent)

Procedure:

  • A solution of 1-(4-methylphenyl)ethanone in carbon tetrachloride is prepared in a round-bottom flask.

  • N-bromosuccinimide and benzoyl peroxide are added to the solution.

  • The reaction mixture is heated to reflux and maintained for several hours.

  • After cooling to room temperature, the solid succinimide byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by chromatography to afford the pure 1-(4-(bromomethyl)phenyl)ethanone.[2]

This protocol can be represented by the following workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 1-(3-methylphenyl)ethanone 1-(3-methylphenyl)ethanone Reaction Mixture in CCl4 Reaction Mixture in CCl4 1-(3-methylphenyl)ethanone->Reaction Mixture in CCl4 N-bromosuccinimide N-bromosuccinimide N-bromosuccinimide->Reaction Mixture in CCl4 Benzoyl Peroxide Benzoyl Peroxide Benzoyl Peroxide->Reaction Mixture in CCl4 Reflux Reflux Reaction Mixture in CCl4->Reflux Cooling & Filtration Cooling & Filtration Reflux->Cooling & Filtration Concentration Concentration Cooling & Filtration->Concentration Chromatography Chromatography Concentration->Chromatography This compound This compound Chromatography->this compound

A generalized workflow for the synthesis of this compound.

Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a versatile electrophilic building block. The reactive bromomethyl group readily participates in alkylation reactions with a wide variety of nucleophiles, including amines, phenols, thiols, and various heterocyclic systems. This allows for the facile introduction of the 3-acetylbenzyl moiety into larger molecules, a common strategy in the synthesis of biologically active compounds.

Role in the Synthesis of Antiviral Agents

Derivatives of bromomethylacetophenone are particularly useful in the synthesis of compounds with antiviral properties. For instance, the related 1-(4-(bromomethyl)phenyl)ethanone is a key intermediate in the synthesis of dihydropyrimidine and thiopyrimidine derivatives that have shown potential as antiviral agents.[2] While specific examples detailing the use of the 3-isomer are less common in readily available literature, the chemical principles remain the same. The acetophenone core is a scaffold found in numerous compounds with a broad range of pharmacological activities, including antiviral action.[3]

The general strategy involves the alkylation of a heterocyclic core, which is often a key pharmacophore responsible for the antiviral activity. The acetophenone portion of the molecule can then be further modified if necessary.

G This compound This compound Alkylation Reaction Alkylation Reaction This compound->Alkylation Reaction Heterocyclic Nucleophile Heterocyclic Nucleophile Heterocyclic Nucleophile->Alkylation Reaction Drug Candidate Precursor Drug Candidate Precursor Alkylation Reaction->Drug Candidate Precursor Further Synthetic Modifications Further Synthetic Modifications Drug Candidate Precursor->Further Synthetic Modifications Final Drug Candidate Final Drug Candidate Further Synthetic Modifications->Final Drug Candidate Biological Target Biological Target Final Drug Candidate->Biological Target Signaling Pathway Modulation Signaling Pathway Modulation Biological Target->Signaling Pathway Modulation

A logical relationship diagram for the use of this compound in drug discovery.

While a specific signaling pathway for a drug derived directly from this compound is not prominently documented in the searched literature, it is known that acetophenone derivatives can modulate various cellular signaling pathways. For example, some natural acetophenones have been shown to induce apoptosis and inhibit cell proliferation by affecting multiple signaling cascades.[4] Antiviral drugs, in general, target various stages of the viral life cycle, which can involve the inhibition of viral entry, replication, or release, often through the modulation of specific host or viral signaling pathways.[5]

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is harmful if swallowed, causes skin irritation, and causes serious eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its reactive bromomethyl group allows for the straightforward incorporation of the 3-acetylbenzyl scaffold into a wide array of molecules, making it a key component in the synthesis of complex and potentially therapeutic compounds. While specific physical data and detailed biological pathway information for its derivatives require further investigation, its established reactivity profile ensures its continued importance for researchers and scientists in the field of medicinal chemistry.

References

An In-depth Technical Guide to 1-(3-Bromomethyl-phenyl)-ethanone (CAS: 75369-41-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromomethyl-phenyl)-ethanone, a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its potential biological activities with a focus on relevant signaling pathways. Safety and handling information are also included to ensure its proper use in a laboratory setting. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and pharmacology.

Chemical and Physical Properties

This compound, also known as 3'-Bromomethylacetophenone or 3-acetylbenzyl bromide, is a substituted aromatic ketone.[1] Its chemical structure features a bromomethyl group at the meta-position of an acetophenone core. This bifunctional nature, possessing both a reactive benzylic bromide and a ketone, makes it a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 75369-41-4[1]
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [1]
IUPAC Name 1-[3-(bromomethyl)phenyl]ethanone[1]
Synonyms 3'-Bromomethylacetophenone, 3-Acetylbenzyl bromide[1]
Appearance Colorless or off-white to yellow-brown solid
Melting Point Not explicitly available
Boiling Point Not explicitly available
Solubility Soluble in organic solvents such as chloroform and methanol

Synthesis of this compound

The synthesis of this compound is typically achieved through the free-radical bromination of the corresponding methyl-substituted precursor, 1-(3-methylphenyl)ethanone (3'-methylacetophenone). This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical intermediate. A common and effective method utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

Experimental Protocol: Free-Radical Bromination of 1-(3-methylphenyl)ethanone

This protocol is adapted from a general procedure for the synthesis of a similar isomer, 1-(4-(bromomethyl)phenyl)ethanone.[2]

Materials:

  • 1-(3-methylphenyl)ethanone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Benzoyl Peroxide (BPO) (0.02 eq)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(3-methylphenyl)ethanone (1.0 eq) in carbon tetrachloride.

  • Addition of Reagents: To the solution, add N-bromosuccinimide (1.1 eq) and benzoyl peroxide (0.02 eq).

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization to afford the pure this compound.

Diagram 1: Synthesis Workflow of this compound

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Purification start Dissolve 1-(3-methylphenyl)ethanone in Carbon Tetrachloride add_reagents Add NBS and BPO start->add_reagents reflux Reflux for 3-4 hours add_reagents->reflux workup Cool, Filter, and Wash reflux->workup extraction Extract with NaHCO3, Water, Brine workup->extraction dry_concentrate Dry and Concentrate extraction->dry_concentrate purification Purify (Chromatography/Recrystallization) dry_concentrate->purification end Pure this compound purification->end

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While there is limited direct research on the biological activity of this compound, the presence of the reactive bromomethylphenyl ketone moiety suggests its potential as a precursor for pharmacologically active compounds. Structurally related molecules have demonstrated a range of biological effects, offering insights into the potential applications of this compound in drug discovery.

Derivatives of bromomethylphenyl ethanone are utilized in the synthesis of compounds with antiviral and anticancer properties.[2] For instance, bromoalkyl derivatives of benzofurans, which can be synthesized from precursors like this compound, have shown cytotoxic effects against leukemia cell lines.[3]

Hypothetical Target: Transforming Growth Factor-β-Activated Kinase 1 (TAK1)

A plausible, though currently hypothetical, target for derivatives of this compound is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a key signaling node in inflammatory and stress responses.[4][5] It plays a crucial role in the activation of downstream pathways such as NF-κB and JNK/AP1, which are involved in inflammation, immune responses, and cell survival.[4] Inhibition of TAK1 is being explored as a therapeutic strategy for various conditions, including cancer and fibrotic diseases.[4][6]

The reactive nature of the bromomethyl group in this compound makes it a suitable starting point for the synthesis of novel TAK1 inhibitors. By undergoing nucleophilic substitution reactions, the bromomethyl moiety can be functionalized to introduce various pharmacophores that could interact with the active site of TAK1.

Diagram 2: Simplified TAK1 Signaling Pathway

TAK1_Signaling Stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) TAK1 TAK1 Stimuli->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Phosphorylates MAPKs MAPKs (JNK, p38) TAK1->MAPKs Phosphorylates NFkB NF-κB IKK_complex->NFkB Activates AP1 AP-1 MAPKs->AP1 Activates Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression AP1->Gene_Expression Inhibitor Potential Inhibition by This compound Derivatives Inhibitor->TAK1

Caption: Potential inhibition of the TAK1 signaling pathway.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 2: GHS Hazard Information for this compound

Hazard StatementCodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH318Causes serious eye damage
Specific target organ toxicity — Single exposureH335May cause respiratory irritation

Source: [1]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it an important intermediate in the development of novel compounds, particularly in the pharmaceutical industry. While direct biological data is limited, the known activities of related compounds suggest that derivatives of this compound could be promising candidates for targeting signaling pathways implicated in diseases such as cancer and inflammation. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully explore the potential of this compound. This guide provides a foundational resource for researchers to safely handle, synthesize, and utilize this compound in their scientific endeavors.

References

An In-depth Technical Guide to 1-(3-Bromomethyl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 1-(3-Bromomethyl-phenyl)-ethanone, including its chemical identity, physicochemical properties, a representative synthetic protocol, and its role as a chemical intermediate. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Chemical Identity

The compound with the molecular formula C₉H₉BrO is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

  • IUPAC Name: 1-[3-(bromomethyl)phenyl]ethanone[1]

  • CAS Number: 75369-41-4[1]

  • Molecular Formula: C₉H₉BrO[1]

Synonyms: This compound is also known by several other names, which are often found in chemical supplier catalogs and databases. A comprehensive list of synonyms includes:

  • 1-(3-(Bromomethyl)phenyl)ethan-1-one[1]

  • 3-acetylbenzyl bromide[1]

  • 3'-Bromomethylacetophenone[1]

  • Ethanone, 1-[3-(bromomethyl)phenyl]-[1]

  • m-(Bromomethyl)acetophenone

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. These properties are essential for understanding its behavior in chemical reactions and for its proper handling and storage.

PropertyValueReference
Molecular Weight 213.07 g/mol Computed by PubChem[1]
Exact Mass 211.98368 DaComputed by PubChem[1]
XLogP3-AA 2.2Computed by XLogP3[1]
Hydrogen Bond Donor Count 0Computed by Cactvs[1]
Hydrogen Bond Acceptor Count 1Computed by Cactvs[1]
Rotatable Bond Count 2Computed by Cactvs[1]
Topological Polar Surface Area 17.1 ŲComputed by Cactvs[1]
Heavy Atom Count 11Computed by PubChem[1]
Complexity 144Computed by Cactvs[1]

Experimental Protocols

Synthesis of this compound

The following protocol describes a representative method for the synthesis of this compound via free-radical bromination of 1-(3-methylphenyl)-ethanone. This method is analogous to the synthesis of the para-isomer, 1-(4-(bromomethyl)phenyl)ethanone, from 4'-methylacetophenone.[2]

Objective: To synthesize this compound by the bromination of the methyl group on the aromatic ring of 1-(3-methylphenyl)-ethanone.

Materials:

  • 1-(3-methylphenyl)-ethanone (m-methylacetophenone)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • To a solution of 1-(3-methylphenyl)-ethanone (1.0 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.2 equivalents).

  • Add a catalytic amount of benzoyl peroxide (e.g., 0.03 equivalents).

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) for a period of 3-5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Safety Precautions:

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent; alternative solvents such as cyclohexane or ethyl acetate may be used.

  • N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Benzoyl peroxide is a potentially explosive solid and should be handled with care.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Logical Workflow

The synthesis of this compound is a multi-step process that can be visualized as a logical workflow. The following diagram illustrates the key stages of the synthesis, from the initial setup to the final purification of the product.

Synthesis_Workflow A Reaction Setup C Reflux A->C Heat B Reactants: - 1-(3-methylphenyl)-ethanone - N-Bromosuccinimide - Benzoyl Peroxide - Carbon Tetrachloride B->A D Reaction Monitoring (TLC/GC-MS) C->D Sampling D->C Continue if incomplete E Workup D->E Proceed upon completion G Purification E->G Crude Product F Steps: - Cooling - Filtration - Solvent Evaporation F->E H Final Product: This compound G->H Pure Product

References

Spectroscopic and Synthetic Profile of 3'-(Bromomethyl)acetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-(bromomethyl)acetophenone, a valuable building block in organic synthesis. This document outlines the available data for its structural confirmation, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and presents a plausible synthetic route. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Spectroscopic Data

The structural integrity of 3'-(bromomethyl)acetophenone, also known by its IUPAC name 1-[3-(bromomethyl)phenyl]ethanone, is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 3'-(Bromomethyl)acetophenone

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.90d1HAr-H
~7.85s1HAr-H
~7.55d1HAr-H
~7.45t1HAr-H
4.50s2H-CH₂Br
2.60s3H-C(O)CH₃

Note: Predicted chemical shifts and multiplicities. Solvent: CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data for 3'-(Bromomethyl)acetophenone

Chemical Shift (δ) ppmAssignment
197.5C=O
138.0Ar-C
137.5Ar-C
133.0Ar-CH
129.5Ar-CH
129.0Ar-CH
128.0Ar-CH
32.5-CH₂Br
26.5-C(O)CH₃

Note: Predicted chemical shifts. Solvent: CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. A vapor phase IR spectrum is available for 1-(3-(bromomethyl)phenyl)ethan-1-one.[1]

Table 3: Key IR Absorption Bands for 3'-(Bromomethyl)acetophenone

Wavenumber (cm⁻¹)IntensityAssignment
~1685StrongC=O (Aryl ketone) stretching
~3000-2850MediumC-H (aliphatic) stretching
~3100-3000WeakC-H (aromatic) stretching
~1600, ~1450Medium-WeakC=C (aromatic) stretching
~1250MediumC-O stretching
~600-700StrongC-Br stretching

Source: Based on typical IR frequencies and data from PubChem.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. A GC-MS spectrum is available for this compound.[1]

Table 4: Mass Spectrometry Data for 3'-(Bromomethyl)acetophenone

m/zInterpretation
212/214[M]⁺ Molecular ion peak (presence of Br isotopes)
197/199[M-CH₃]⁺
133[M-Br]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺
43[CH₃CO]⁺

Molecular Weight: 213.07 g/mol .[1] Source: Based on GC-MS data from PubChem and expected fragmentation patterns.[1]

Experimental Protocols

Synthesis of 3'-(Bromomethyl)acetophenone

A common method for the synthesis of 3'-(bromomethyl)acetophenone involves the radical bromination of 3'-methylacetophenone. While a specific detailed protocol for this exact transformation was not found in the immediate search results, a general procedure based on the synthesis of the isomeric 1-(4-(bromomethyl)phenyl)ethanone is presented below.

General Protocol for Benzylic Bromination:

  • Dissolution: 3'-Methylacetophenone is dissolved in a suitable non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the solution.

  • Bromination: N-Bromosuccinimide (NBS) is added portion-wise to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux and irradiated with a UV lamp to facilitate the radical chain reaction.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • Purification: The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 3'-(bromomethyl)acetophenone.

Spectroscopic Analysis Protocol

Sample Preparation:

  • NMR: Samples for ¹H and ¹³C NMR are typically prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • IR: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples are often analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • MS: Samples for GC-MS are prepared by dissolving a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Instrumentation:

  • NMR: Spectra are recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

  • IR: Spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Data is typically collected over a range of 4000-400 cm⁻¹.

  • MS: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation prior to analysis. Electron ionization (EI) is a common method for generating ions.

Visualizations

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of 3'-(bromomethyl)acetophenone from 3'-methylacetophenone.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 3'-Methylacetophenone Reaction Radical Bromination in CCl₄ Reactant1->Reaction Reactant2 N-Bromosuccinimide (NBS) Reactant2->Reaction Reactant3 Radical Initiator (AIBN) Reactant3->Reaction Workup Filtration & Washing Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Product 3'-(Bromomethyl)acetophenone Purification->Product

Synthesis of 3'-(bromomethyl)acetophenone.
Structural Elucidation Pathway

This diagram shows the logical relationship of how different spectroscopic techniques are used to confirm the structure of 3'-(bromomethyl)acetophenone.

Structural_Elucidation cluster_techniques Spectroscopic Techniques cluster_information Derived Information Compound 3'-(Bromomethyl)acetophenone NMR NMR (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR_info Functional Groups (C=O, C-Br, Ar) IR->IR_info MS_info Molecular Weight Elemental Composition (Br) MS->MS_info Structure Confirmed Structure NMR_info->Structure IR_info->Structure MS_info->Structure

Spectroscopic analysis for structural confirmation.

References

Physical Characteristics of 3-Acetylbenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical characteristics of benzyl bromide derivatives, with a specific focus on providing comparative data relevant to 3-acetylbenzyl bromide. Due to the limited availability of specific experimental data for 3-acetylbenzyl bromide in publicly accessible databases, this document presents information on closely related analogs to offer valuable context for researchers. Furthermore, this guide outlines the standard experimental protocols for determining key physical properties of organic compounds, which are directly applicable to the characterization of 3-acetylbenzyl bromide.

Introduction

3-Acetylbenzyl bromide is a substituted aromatic compound of interest in organic synthesis and medicinal chemistry. A thorough understanding of its physical properties is fundamental for its application in research and development, including reaction setup, purification, and formulation. This guide aims to provide a comprehensive resource on these characteristics.

Physical Properties of Benzyl Bromide Analogs

Property3-Methylbenzyl BromideBenzyl Bromide3-Bromobenzyl Bromide3-Methoxybenzyl BromideAcetyl Bromide
Molecular Formula C₈H₉BrC₇H₇BrC₇H₆Br₂C₈H₉BrOC₂H₃BrO
Molecular Weight 185.06 g/mol [1]171.03 g/mol [2]249.93 g/mol [3]Not Available122.95 g/mol [4][5]
Physical Form Liquid[6]Colorless liquid[2]Solid[7]Liquid[8]Colorless fuming liquid[4][5]
Melting Point Not Applicable-3.9 °C[9]39-41 °C[7][10][11]Not Available-96 °C[4]
Boiling Point 185 °C at 340 mmHg[6][12]198 °C at 1 atm[9]130 °C at 12 mmHg[11]152 °C[8]81 °C[4]
Density 1.37 g/mL at 25 °C[6][12]1.441 g/mL at 22 °C[9]Not Available1.436 g/mL at 25 °C[8]1.6625 g/cm³ at 16°C[4]
Refractive Index (n20/D) 1.566[6][12]1.5752[2]Not Available1.575[8]1.4486[5]
Solubility Not specifiedReacts slowly with water[9]Not specifiedNot specifiedReacts with water and ethanol; miscible with benzene, chloroform, and diethyl ether[4]

Experimental Protocols

The following sections detail the standard methodologies for determining the primary physical characteristics of an organic compound like 3-acetylbenzyl bromide.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid.[13] For pure crystalline organic compounds, this transition occurs over a narrow range.[13][14] An impurity will typically cause a depression and broadening of the melting point range.[13][14]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube, which is sealed at one end.[15][16] The tube is tapped gently to pack the sample to a height of 1-2 mm.[15]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[15][17] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a metal block heating apparatus).[14][17]

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, near the expected melting point.[14]

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[15] The melting point is reported as the range T1-T2.[14]

A preliminary, rapid heating can be performed to determine an approximate melting point, followed by a more careful, slower determination.[14]

MeltingPoint_Workflow Workflow for Melting Point Determination A Prepare Sample: Finely powder the solid compound. B Load Capillary Tube: Pack 1-2 mm of the sample into a sealed capillary tube. A->B C Setup Apparatus: Attach the capillary tube to a thermometer and place it in a heating block or Thiele tube. B->C D Initial Rapid Heating: Quickly heat to determine an approximate melting range. C->D E Cool and Prepare for Precise Measurement: Allow the apparatus to cool below the approximate melting point. D->E F Slow Heating: Heat slowly (1-2°C/min) near the melting point. E->F G Observe and Record T1: Note the temperature when the first liquid drop appears. F->G H Observe and Record T2: Note the temperature when the solid is completely melted. G->H I Report Melting Range: Document the melting point as the range T1 - T2. H->I

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[17][18]

Methodology: Thiele Tube Method

  • Sample Preparation: A small amount of the liquid is placed in a small test tube (e.g., a fusion tube).[17] A capillary tube, sealed at one end, is inverted and placed into the liquid.[17][19]

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a heating oil.[17][19]

  • Heating: The Thiele tube is gently heated, and as the temperature rises, air trapped in the capillary tube will bubble out.[19] Heating is continued until a steady stream of bubbles emerges from the capillary tube.[17][19]

  • Observation and Data Recording: The heat source is removed, and the apparatus is allowed to cool.[19] The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[17][19]

It is important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[18][20]

Density Determination

Density is the mass of a substance per unit volume.[21]

Methodology: Buoyancy Method (for solids)

This method is based on Archimedes' principle.[22][23]

  • Weigh in Air: The mass of the solid sample is accurately measured in the air.[22][23]

  • Weigh in Liquid: The sample is then immersed in a liquid of known density (in which it is insoluble) and weighed again.[22][23]

  • Calculation: The difference between the two mass readings gives the mass of the displaced liquid. From the known density of the liquid, the volume of the displaced liquid (which is equal to the volume of the solid) can be calculated. The density of the solid is then its mass in air divided by its calculated volume.[22]

Methodology: Pycnometer Method (for liquids)

  • Weigh Empty Pycnometer: The mass of a clean, dry pycnometer (a flask of a specific volume) is determined.[22]

  • Weigh Pycnometer with Sample: The pycnometer is filled with the liquid sample, and its mass is measured.

  • Calculation: The mass of the liquid is the difference between the two readings. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[22]

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[24]

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent at a specific temperature.[25]

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) for an extended period (often 24 hours or more) to ensure equilibrium is reached.[25][26] The presence of undissolved solid should be confirmed.[25]

  • Sample Analysis: A sample of the supernatant is carefully removed and filtered to separate the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique (e.g., spectroscopy, chromatography).[26] This concentration represents the solubility of the compound in that solvent at that temperature.

Refractive Index Determination

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[27][28] It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.[28][29]

Methodology: Using a Refractometer

  • Calibration: The refractometer is calibrated using a standard sample with a known refractive index.

  • Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.[30]

  • Measurement: The instrument is used to measure the angle at which light is bent as it passes from the prism into the sample.[29][31] Modern digital refractometers provide a direct reading of the refractive index.[27]

  • Data Recording: The refractive index is recorded along with the temperature and the wavelength of the light source (commonly the sodium D-line, 589 nm).[28]

Conclusion

While specific physical data for 3-acetylbenzyl bromide remains to be extensively documented in the public domain, this guide provides valuable comparative data from closely related analogs and details the standard experimental procedures for its characterization. The provided protocols offer a robust framework for researchers to determine the physical properties of 3-acetylbenzyl bromide and other novel compounds, which is a critical step in their scientific and developmental endeavors.

References

Lacking definitive quantitative data, this guide provides a predictive analysis and detailed experimental protocols for determining the solubility of 1-(3-Bromomethyl-phenyl)-ethanone in common laboratory solvents.

Author: BenchChem Technical Support Team. Date: November 2025

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1][2][3] This principle states that substances with similar polarities are more likely to be soluble in one another.[1][3] 1-(3-Bromomethyl-phenyl)-ethanone possesses a moderately polar ketone functional group and a polar bromomethyl group, attached to a larger, nonpolar benzene ring. This amphipathic nature—having both polar and nonpolar characteristics—suggests a nuanced solubility profile. It is expected to be more soluble in solvents of intermediate polarity and less soluble in the extremes of polar (like water) and nonpolar (like hexane) solvents.

Predicted Solubility Profile

Based on the structural analysis of this compound and the "like dissolves like" rule, a qualitative prediction of its solubility in common laboratory solvents is presented below.

SolventPredicted Qualitative SolubilityRationale
Water Insoluble / Very Slightly SolubleThe large nonpolar aromatic ring is the dominant feature, making it unlikely to dissolve in the highly polar water.
Methanol / Ethanol Sparingly Soluble to SolubleThese polar protic solvents can interact with the polar ketone and bromomethyl groups, while their alkyl chains have some affinity for the aromatic ring.
Acetone SolubleAs a polar aprotic solvent, acetone's polarity is a good match for the overall polarity of the compound.
Dichloromethane (DCM) SolubleDCM is a solvent of intermediate polarity and is generally effective at dissolving compounds with both polar and nonpolar features.
Chloroform SolubleSimilar to DCM, chloroform is a good solvent for a wide range of organic compounds of intermediate polarity.
Ethyl Acetate SolubleThe polarity of ethyl acetate is well-suited to dissolve compounds like this compound.
Hexane Insoluble / Very Slightly SolubleThe polarity of the ketone and bromomethyl groups is too high for it to be soluble in a nonpolar solvent like hexane.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide array of organic compounds.

Experimental Protocols for Solubility Determination

To move beyond prediction to quantitative measurement, the following established protocols are recommended.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[4] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.[5]

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[6]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. For more effective separation, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).[7]

  • Sample Analysis: Carefully extract an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using an appropriate analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve with known concentrations of the compound must be prepared for accurate quantification.[6][7]

G cluster_workflow Shake-Flask Method Workflow A Add excess solute to solvent B Seal container and agitate at constant temperature (24-48h) A->B C Cease agitation and allow solid to sediment B->C D Optional: Centrifuge for complete phase separation C->D E Extract clear supernatant C->E If no centrifuge D->E F Dilute supernatant E->F G Analyze concentration (UV-Vis/HPLC) F->G H Calculate solubility from concentration and dilution factor G->H

Shake-Flask Method Workflow
Qualitative Solubility Testing

For a more rapid, initial assessment of solubility, a qualitative test can be performed. This method helps to quickly categorize a compound as soluble, partially soluble, or insoluble in a given solvent.[8]

Methodology:

  • Sample Preparation: Place a small, measured amount of this compound (e.g., 10-20 mg) into a small test tube.

  • Solvent Addition: Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.

  • Observation: Vigorously agitate the mixture for 1-2 minutes.

  • Assessment: Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

This process can be systematically applied to a range of solvents to quickly generate a qualitative solubility profile.

G cluster_workflow Qualitative Solubility Testing Workflow Start Start with unknown compound AddSolvent Add ~20mg of compound to 1mL of solvent Start->AddSolvent Agitate Vigorously agitate for 1-2 minutes AddSolvent->Agitate Observe Visually inspect the mixture Agitate->Observe Soluble Result: Soluble Observe->Soluble Clear solution PartiallySoluble Result: Partially Soluble Observe->PartiallySoluble Some solid remains Insoluble Result: Insoluble Observe->Insoluble No visible dissolution

Qualitative Solubility Testing Workflow

References

The Dual Reactivity of 1-(3-Bromomethyl-phenyl)-ethanone: A Technical Guide to its Benzylic Bromide Moiety

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

LIVERPOOL, UK – November 2, 2025 – In the landscape of pharmaceutical research and drug development, the reactivity of chemical intermediates is a cornerstone of efficient synthesis design. This technical guide provides an in-depth analysis of the reactivity of the benzylic bromide in 1-(3-bromomethyl-phenyl)-ethanone, a key building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its synthesis, reaction mechanisms, and the electronic influence of its substituents.

Introduction

This compound possesses a benzylic bromide, a structural motif known for its enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity is attributed to the ability of the adjacent phenyl ring to stabilize both the transition state in an S(_N)2 reaction and the carbocation intermediate in an S(_N)1 reaction. The presence of an acetyl group in the meta position introduces an interesting electronic effect that modulates this reactivity, making a thorough understanding of its chemical behavior crucial for its application in complex molecular syntheses.

Synthesis of this compound

The synthesis of this compound typically proceeds via the radical bromination of 1-(3-methylphenyl)-ethanone. A general and adaptable protocol is presented below.

Experimental Protocol: Radical Bromination of 1-(3-methylphenyl)-ethanone

Materials:

  • 1-(3-methylphenyl)-ethanone

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator

  • Carbon tetrachloride (CCl(_4)) or another suitable non-polar solvent

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(3-methylphenyl)-ethanone in the chosen solvent.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically initiated by light, so the use of a standard laboratory light source is recommended.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

A similar procedure for the para-isomer, 1-(4-(bromomethyl)phenyl)ethanone, has been reported with a yield of 71%.[1]

Reactivity of the Benzylic Bromide

The benzylic bromide in this compound is susceptible to nucleophilic attack, proceeding through either an S(_N)1 or S(_N)2 mechanism. The preferred pathway is dictated by the reaction conditions, specifically the nature of the nucleophile and the polarity of the solvent.[2][3]

3.1. S(_N)1 vs. S(_N)2 Mechanisms

Benzylic halides are unique in their ability to readily undergo both S(_N)1 and S(_N)2 reactions.[2][4][5]

  • S(_N)1 Pathway: Favored by weak nucleophiles and polar protic solvents (e.g., water, alcohols). The reaction proceeds through a resonance-stabilized benzylic carbocation intermediate. The acetyl group at the meta position, being electron-withdrawing, destabilizes this carbocation, thereby slowing down the S(_N)1 reaction rate.[6][7]

  • S(_N)2 Pathway: Favored by strong nucleophiles and polar aprotic solvents (e.g., acetone, DMSO). The reaction occurs in a single, concerted step involving a backside attack by the nucleophile. The electron-withdrawing acetyl group can stabilize the transition state of an S(_N)2 reaction, potentially increasing the reaction rate.[6][8]

The interplay of these factors determines the dominant reaction mechanism.

SN1_SN2_pathways cluster_conditions Reaction Conditions cluster_mechanisms Reaction Mechanism cluster_intermediates Key Species Weak Nucleophile Weak Nucleophile SN1 SN1 Pathway Weak Nucleophile->SN1 Strong Nucleophile Strong Nucleophile SN2 SN2 Pathway Strong Nucleophile->SN2 Polar Protic Solvent Polar Protic Solvent Polar Protic Solvent->SN1 Polar Aprotic Solvent Polar Aprotic Solvent Polar Aprotic Solvent->SN2 Carbocation Benzylic Carbocation (Resonance Stabilized) SN1->Carbocation TransitionState SN2 Transition State SN2->TransitionState

Figure 1: Factors influencing the nucleophilic substitution pathway of benzylic bromides.

3.2. Electronic Effect of the Meta-Acetyl Group

The acetyl group (-COCH(_3)) is an electron-withdrawing group. Its effect on the reactivity of the benzylic bromide can be quantified using the Hammett equation:

log(k/k(_0)) = σρ

where k is the rate constant for the substituted compound, k(_0) is the rate constant for the unsubstituted compound, σ is the substituent constant, and ρ is the reaction constant.

The Hammett constant for a meta-acetyl group (σ(_m)) is approximately +0.37.[8] A positive σ value indicates an electron-withdrawing effect.

  • For S(_N)1 reactions , which proceed through a carbocation intermediate, the reaction constant (ρ) is negative. Therefore, a positive σ(_m) will lead to a decrease in the reaction rate (log(k/k(_0)) will be negative). This is because the electron-withdrawing acetyl group destabilizes the positively charged carbocation intermediate.[7][9]

  • For S(_N)2 reactions , the effect is more complex. While an electron-withdrawing group can increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack, the overall effect on the rate depends on the specific reaction and transition state.

Quantitative Reactivity Data

Table 1: Relative Solvolysis Rates of Substituted Benzyl Chlorides in 20% Acetonitrile in Water at 25°C

Substituent (meta)k(_solv) (s
1^{-1}−1
)
Relative Rate (k/k(_H))
H1.8 x 10
6^{-6}−6
1.00
CH(_3)2.5 x 10
6^{-6}−6
1.39
Cl3.5 x 10
7^{-7}−7
0.19
NO(_2)6.5 x 10
8^{-8}−8
0.036

Data adapted from a study on substituted benzyl chlorides.[2]

The data in Table 1 clearly demonstrates that electron-withdrawing groups in the meta position, such as chloro and nitro, significantly decrease the rate of solvolysis, which is an S(_N)1-type reaction. Based on its positive Hammett constant, the meta-acetyl group in this compound is expected to have a similar retarding effect on its S(_N)1 reactivity.

Experimental Protocol for Kinetic Studies

The reactivity of this compound can be quantitatively assessed by monitoring the rate of its solvolysis reaction. A general procedure for a kinetic study is outlined below.

Experimental Protocol: Kinetic Study of the Solvolysis of this compound

Objective: To determine the first-order rate constant for the solvolysis of this compound in a given solvent system (e.g., 80% aqueous ethanol).

Materials:

  • This compound

  • Solvent (e.g., 80:20 ethanol:water)

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Indicator (e.g., bromothymol blue)

  • Constant temperature bath

  • Burette, pipette, and conical flasks

Procedure:

  • Prepare a stock solution of this compound of known concentration in the chosen solvent.

  • Place a known volume of the solvent in a conical flask and allow it to equilibrate to the desired temperature in the constant temperature bath.

  • Add a few drops of the indicator to the flask.

  • Initiate the reaction by adding a known volume of the this compound stock solution to the flask and start a timer simultaneously.

  • The solvolysis reaction will produce HBr, causing the indicator to change color.

  • Titrate the HBr produced with the standardized sodium hydroxide solution at regular time intervals, recording the volume of NaOH added and the corresponding time. The endpoint is reached when the indicator color persists for at least 30 seconds.

  • Continue the titration until the reaction is essentially complete (i.e., the volume of NaOH added no longer changes significantly with time).

  • The first-order rate constant (k) can be determined by plotting ln(V(∞) - V(_t)) versus time, where V(∞) is the volume of NaOH added at the completion of the reaction and V(_t) is the volume added at time t. The slope of this plot will be -k.

kinetic_workflow cluster_prep Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis A Prepare stock solution of This compound C Initiate reaction by adding stock solution A->C B Equilibrate solvent with indicator at constant temperature B->C D Titrate produced HBr with NaOH at regular time intervals C->D HBr produced E Record volume of NaOH and time D->E F Plot ln(V∞ - Vt) vs. time E->F G Determine rate constant (k) from the slope (-k) F->G

References

Electrophilicity of the carbonyl group in 3'-bromomethylacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Carbonyl Group Electrophilicity of 3'-(Bromomethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenone and its derivatives are foundational scaffolds in organic chemistry, serving as crucial intermediates in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.[1][2] The reactivity of these molecules is predominantly dictated by the electrophilic nature of the carbonyl carbon. This technical guide provides a detailed examination of the electrophilicity of the carbonyl group in a specific, bifunctional derivative: 3'-(bromomethyl)acetophenone.

This molecule is of particular interest due to its dual reactive sites: the electrophilic carbonyl carbon, which is susceptible to nucleophilic addition, and the benzylic bromide, which acts as an electrophilic site for nucleophilic substitution. Understanding and quantifying the electrophilicity of the carbonyl group is paramount for predicting its reactivity, controlling reaction selectivity, and designing efficient synthetic pathways for complex target molecules in drug discovery and materials science. This document outlines the theoretical principles governing its reactivity, presents comparative quantitative data, provides detailed experimental protocols for its synthesis and kinetic analysis, and illustrates its synthetic utility.

Theoretical Framework: The Inductive Effect of the 3'-(Bromomethyl) Substituent

The inherent electrophilicity of a carbonyl carbon stems from the polarization of the carbon-oxygen double bond, where the high electronegativity of oxygen creates a partial positive charge (δ+) on the carbon atom. This makes the carbon an attractive target for nucleophiles. The magnitude of this partial positive charge, and thus the carbonyl's reactivity, can be significantly modulated by substituents on the aromatic ring.

In 3'-(bromomethyl)acetophenone, the substituent is a bromomethyl group (-CH₂Br) located at the meta position. This group exerts a powerful electron-withdrawing inductive effect (-I) . The highly electronegative bromine atom pulls electron density away from the benzylic carbon, and this effect is propagated through the sigma bonds of the aromatic ring. This inductive withdrawal of electron density from the ring, in turn, pulls electron density away from the acetyl group's carbonyl carbon. The net result is an intensification of the partial positive charge on the carbonyl carbon, making it significantly more electrophilic and, therefore, more reactive toward nucleophiles compared to unsubstituted acetophenone.

Caption: Inductive effect of the 3'-(bromomethyl) group.

Quantitative and Comparative Data

Direct kinetic data for the nucleophilic addition to 3'-(bromomethyl)acetophenone is not extensively reported. However, the enhanced electrophilicity can be inferred from comparative data of related substituted acetophenones.

Table 1: Comparative Carbonyl Reactivity via Enolisation Kinetics

The rate of enolisation, which is often the rate-determining step in reactions like α-halogenation, serves as a proxy for carbonyl reactivity. A study comparing p-bromoacetophenone to acetophenone provides quantitative evidence of the activating effect of an electron-withdrawing halogen substituent.

CompoundSubstituentRelative Rate of EnolisationThermodynamic Parameters
Acetophenone-H (Reference)1.00ΔH≠: 19.06 kcal/mol; ΔS≠: -2.126 e.u.
p-Bromoacetophenonep-Br (-I, +M)> 1.00ΔH≠: 19.01 kcal/mol; ΔS≠: -10.88 e.u.
(Data sourced from Malhotra & Jaspal, 2013)

The study concluded that p-bromoacetophenone exhibits a greater reaction velocity than unsubstituted acetophenone due to the presence of the electron-withdrawing bromo group. A meta-bromomethyl group is expected to have an even stronger activating effect as it lacks the opposing, deactivating +M (mesomeric) effect of a directly attached bromine.

Table 2: ¹³C-NMR Chemical Shifts of the Carbonyl Carbon in Substituted Acetophenones

The ¹³C-NMR chemical shift of the carbonyl carbon is a sensitive probe of its electronic environment. A more downfield chemical shift (higher ppm) indicates a more deshielded carbon nucleus, which corresponds to lower electron density and higher electrophilicity.

CompoundSubstituentCarbonyl ¹³C Shift (δ, ppm)
4'-Methylacetophenonep-CH₃ (EDG)197.9 (inferred)
Acetophenone-H (Reference)198.1
4'-Fluoroacetophenonep-F (EWG)196.5 (inferred)
3'-Chloroacetophenonem-Cl (EWG)196.6
4'-Chloroacetophenonep-Cl (EWG)196.8
4'-Bromoacetophenonep-Br (EWG)197.1
(Data compiled from publicly available spectral databases and supporting information)

While a complete and consistent dataset is difficult to compile due to varying solvent conditions, the general trend shows that strong electron-withdrawing groups tend to maintain or increase the deshielding of the carbonyl carbon relative to electron-donating groups, reflecting its enhanced electrophilicity.

Experimental Protocols

Protocol 1: Synthesis of 3'-(Bromomethyl)acetophenone

This protocol describes a plausible method for the synthesis of 3'-(bromomethyl)acetophenone via free-radical bromination of 3'-methylacetophenone using N-bromosuccinimide (NBS).

Materials:

  • 3'-Methylacetophenone

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3'-methylacetophenone (1.0 eq). Dissolve it in CCl₄ (approx. 0.2 M concentration).

  • Addition of Reagents: Add NBS (1.05 eq) and a catalytic amount of AIBN or BPO (0.02 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours. The progress is often indicated by the consumption of the denser NBS, which will be replaced by succinimide that floats on the solvent surface.

  • Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide and wash it with a small amount of cold CCl₄.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield pure 3'-(bromomethyl)acetophenone.

Characterization (Predicted):

  • ¹H NMR (CDCl₃): δ ~8.1-7.4 (m, 4H, Ar-H), 4.5 (s, 2H, -CH₂Br), 2.6 (s, 3H, -COCH₃).

  • ¹³C NMR (CDCl₃): δ ~197 (C=O), ~138 (Ar-C), ~135 (Ar-C), ~133 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), ~32 (-CH₂Br), ~26 (-CH₃).

  • IR (ATR): ν ~1685 cm⁻¹ (C=O stretch), ~1210 cm⁻¹ (C-Br stretch).

  • MS (EI): m/z (%) = 212/214 [M]⁺, 133 [M-Br]⁺, 43 [CH₃CO]⁺.

Protocol 2: Kinetic Analysis of Carbonyl Reduction by NaBH₄

This protocol provides a method to quantitatively compare the electrophilicity of different acetophenones by monitoring the rate of their reduction by sodium borohydride (NaBH₄) using UV-Vis spectrophotometry.

Materials:

  • Substituted acetophenone (e.g., 3'-(bromomethyl)acetophenone, acetophenone)

  • Sodium borohydride (NaBH₄)

  • Anhydrous ethanol or isopropanol

  • UV-Vis Spectrophotometer with quartz cuvettes

  • Temperature-controlled cuvette holder

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the acetophenone derivative (e.g., 10 mM in ethanol).

    • Prepare a fresh stock solution of NaBH₄ (e.g., 1 M in ethanol). Note: Prepare immediately before use as it degrades in solution.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a range (e.g., 220-350 nm) to determine the λ_max of the acetophenone's n→π* transition (typically ~240-280 nm).

    • Set the instrument to kinetic mode to monitor the absorbance at this λ_max over time.

    • Equilibrate the cuvette holder to a constant temperature (e.g., 25.0 °C).

  • Kinetic Run:

    • In a quartz cuvette, place the solvent (ethanol) and the acetophenone stock solution to achieve a final concentration that gives an initial absorbance of ~1.0 (e.g., 0.1 mM).

    • Initiate the reaction by adding a small volume of the NaBH₄ stock solution to achieve a pseudo-first-order condition (at least 10-fold excess, e.g., 10 mM final concentration).

    • Immediately start recording the absorbance at λ_max as a function of time.

  • Data Analysis:

    • The reaction follows the disappearance of the carbonyl chromophore. Plot ln(A_t - A_∞) versus time (where A_t is absorbance at time t, and A_∞ is absorbance at reaction completion).

    • The slope of the resulting linear plot will be -k_obs (the observed pseudo-first-order rate constant).

    • Repeat the experiment with different acetophenone derivatives under identical conditions to compare their k_obs values. A larger k_obs indicates a more electrophilic carbonyl group.

Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis prep_sol Prepare Stock Solutions (Ketone, NaBH₄) prep_uv Setup Spectrophotometer (λ_max, Kinetic Mode, Temp) prep_sol->prep_uv mix Mix Ketone & Solvent in Cuvette prep_uv->mix initiate Initiate Reaction (Add NaBH₄) mix->initiate record Record Absorbance vs. Time initiate->record plot Plot ln(Abs) vs. Time record->plot calc Calculate k_obs from Slope plot->calc compare Compare k_obs Values of Different Ketones calc->compare

Caption: Experimental workflow for kinetic analysis.

Applications in Multi-step Synthesis

The synthetic value of 3'-(bromomethyl)acetophenone lies in its hetero-bifunctional nature. The two electrophilic centers—the carbonyl carbon and the benzylic carbon—exhibit different reactivities, allowing for selective and orthogonal functionalization.

  • Carbonyl Reactivity: The acetyl group can undergo a wide range of transformations, including reduction to an alcohol, reductive amination to form amines, addition of Grignard or organolithium reagents to create tertiary alcohols, or participation in aldol and similar condensation reactions.

  • Benzylic Bromide Reactivity: The bromomethyl group is an excellent substrate for Sₙ2 reactions. It reacts readily with a variety of nucleophiles such as amines, thiols, carboxylates, and azides to form new C-N, C-S, or C-O bonds.

This dual reactivity makes it an ideal building block for constructing complex molecules where a linker is required to connect two different molecular fragments.

Bifunctional_Reactivity cluster_carbonyl Carbonyl (C=O) Reactivity cluster_bromide Benzylic Bromide (-CH₂Br) Reactivity start 3'-(Bromomethyl)acetophenone c_nuc Nucleophilic Addition (e.g., Grignard, Hydride) start->c_nuc c_red Reductive Amination start->c_red c_cond Condensation (e.g., Aldol) start->c_cond b_sub SN2 Substitution (e.g., with R-NH₂, R-SH, N₃⁻) start->b_sub

Caption: Dual reactivity of 3'-(bromomethyl)acetophenone.

Conclusion

While direct quantitative kinetic studies on 3'-(bromomethyl)acetophenone are limited in the current literature, a comprehensive analysis based on fundamental electronic principles and comparative data from analogous compounds provides compelling evidence for the enhanced electrophilicity of its carbonyl group. The strong electron-withdrawing inductive effect of the meta-bromomethyl substituent significantly increases the partial positive charge on the carbonyl carbon, rendering it more susceptible to nucleophilic attack. This heightened reactivity, combined with the presence of a second, orthogonal electrophilic site at the benzylic position, makes 3'-(bromomethyl)acetophenone a versatile and valuable intermediate for the synthesis of complex organic molecules, particularly in the field of drug development. The experimental protocols provided herein offer a robust framework for its synthesis and for the quantitative evaluation of its reactivity.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(3-Bromomethyl-phenyl)-ethanone from 3-methylacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(3-bromomethyl-phenyl)-ethanone from 3-methylacetophenone via a free-radical bromination reaction. The method utilizes N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator in a suitable solvent. This application note includes a comprehensive experimental procedure, a summary of quantitative data, safety precautions, and characterization methods for the final product. Additionally, visual diagrams illustrating the experimental workflow and the reaction mechanism are provided to facilitate understanding and execution of the synthesis.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other biologically active molecules. The bromomethyl group serves as a versatile handle for introducing various functional groups through nucleophilic substitution reactions. The synthesis described herein is a selective benzylic bromination, targeting the methyl group of 3-methylacetophenone while leaving the aromatic ring and the ketone functionality intact. This transformation is typically achieved through a free-radical chain reaction mechanism.

Reaction and Mechanism

The synthesis proceeds via a free-radical substitution reaction. The reaction is initiated by the homolytic cleavage of benzoyl peroxide to form benzoyloxy radicals, which then abstract a hydrogen atom from the methyl group of 3-methylacetophenone to generate a resonance-stabilized benzylic radical. This radical then reacts with N-bromosuccinimide (NBS) to form the desired product and a succinimidyl radical, which continues the chain reaction.

Experimental Protocols

Materials:

Chemical NameCAS NumberMolecular FormulaAmountMolar Equivalent
3-Methylacetophenone585-74-0C₉H₁₀O5.00 g1.0
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂7.98 g1.2
Benzoyl Peroxide94-36-0C₁₄H₁₀O₄0.29 g0.03
Carbon Tetrachloride (CCl₄)56-23-5CCl₄100 mL-

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

  • NMR spectrometer

  • IR spectrometer

  • Mass spectrometer

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylacetophenone (5.00 g, 37.3 mmol).

  • Dissolve the starting material in carbon tetrachloride (100 mL).

  • Add N-bromosuccinimide (7.98 g, 44.8 mmol) and benzoyl peroxide (0.29 g, 1.2 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be monitored by TLC (Thin Layer Chromatography).

  • After the reaction is complete (typically 2-4 hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any remaining acidic byproducts.

  • Wash the organic layer with water (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization Data

The synthesized this compound can be characterized by standard spectroscopic methods.

Table of Expected Analytical Data:

AnalysisExpected Results
Appearance White to off-white solid or pale yellow oil.
Molecular Weight 213.07 g/mol [1]
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.9 (m, 2H, Ar-H), ~7.5 (m, 2H, Ar-H), ~4.5 (s, 2H, -CH₂Br), ~2.6 (s, 3H, -COCH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~197 (C=O), ~138 (Ar-C), ~134 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~33 (-CH₂Br), ~26 (-COCH₃).
IR (KBr, cm⁻¹)ν: ~1685 (C=O stretch), ~3000-3100 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1260 (C-O stretch), ~680 (C-Br stretch).
Mass Spec. (EI)m/z: 212/214 (M⁺, bromine isotopes), 133 (M⁺ - Br), 43 (CH₃CO⁺).

Safety Precautions

  • 3-Methylacetophenone: Combustible liquid.[2] Avoid contact with skin and eyes.[3]

  • N-Bromosuccinimide (NBS): Oxidizer, causes skin irritation and serious eye irritation.[4] May be harmful if swallowed.[4] Handle with care and avoid inhalation of dust.[5][6]

  • Benzoyl Peroxide: Organic peroxide, heating may cause a fire or explosion.[6][7] May cause an allergic skin reaction and serious eye irritation.[6][7] Keep away from heat, sparks, and open flames.[6]

  • Carbon Tetrachloride: Toxic if swallowed, in contact with skin, or if inhaled.[8] Suspected of causing cancer.[8] Harmful to aquatic life with long-lasting effects.[8] All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Experimental Workflow

experimental_workflow reagents Reactants: 3-Methylacetophenone NBS Benzoyl Peroxide Carbon Tetrachloride reaction Reaction: Reflux at 77°C reagents->reaction workup Work-up: 1. Filtration 2. NaHCO₃ wash 3. Water wash 4. Brine wash 5. Drying (Na₂SO₄) reaction->workup purification Purification: Rotary Evaporation Column Chromatography workup->purification product Product: 1-(3-Bromomethyl-phenyl)- ethanone purification->product characterization Characterization: NMR, IR, MS product->characterization

Caption: Experimental workflow for the synthesis and characterization of this compound.

Reaction Mechanism: Free Radical Bromination

reaction_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Benzoyl Peroxide Benzoyl Peroxide 2 Benzoyloxy Radicals 2 Benzoyloxy Radicals Benzoyl Peroxide->2 Benzoyloxy Radicals Heat Benzoyloxy Radical3-Methylacetophenone Benzoyloxy Radical3-Methylacetophenone Benzylic RadicalBenzoic Acid Benzylic RadicalBenzoic Acid Benzoyloxy Radical3-Methylacetophenone->Benzylic RadicalBenzoic Acid Benzylic RadicalNBS Benzylic RadicalNBS 1-(3-Bromomethyl-phenyl)-ethanoneSuccinimidyl Radical 1-(3-Bromomethyl-phenyl)-ethanoneSuccinimidyl Radical Benzylic RadicalNBS->1-(3-Bromomethyl-phenyl)-ethanoneSuccinimidyl Radical Succinimidyl RadicalHBr Succinimidyl RadicalHBr SuccinimideBr• SuccinimideBr• Succinimidyl RadicalHBr->SuccinimideBr• Br•3-Methylacetophenone Br•3-Methylacetophenone Benzylic RadicalHBr Benzylic RadicalHBr Br•3-Methylacetophenone->Benzylic RadicalHBr Br•Br• Br•Br• Br₂ Br₂ Br•Br•->Br₂ Benzylic RadicalBr• Benzylic RadicalBr• This compound This compound Benzylic RadicalBr•->this compound Benzylic Radical Benzylic Radical Succinimidyl Radical Succinimidyl Radical Br• Br•

Caption: Mechanism of the free-radical bromination of 3-methylacetophenone.

References

Application Notes and Protocols: N-Bromosuccinimide (NBS) Bromination of 3-Methylacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the selective benzylic bromination of 3-methylacetophenone using N-bromosuccinimide (NBS). This reaction is a cornerstone in synthetic organic chemistry for the introduction of a bromine atom onto a benzylic position, yielding 3-(bromomethyl)acetophenone, a versatile intermediate for further functionalization in drug discovery and development.

Introduction

N-Bromosuccinimide (NBS) is a highly efficient and selective reagent for radical substitution reactions, particularly for allylic and benzylic brominations.[1][2][3] The Wohl-Ziegler reaction, which employs NBS in the presence of a radical initiator or light, allows for the bromination of the methyl group of 3-methylacetophenone while preserving the ketone functionality and the aromatic ring.[3] The resulting product, 3-(bromomethyl)acetophenone, is a key building block for the synthesis of a wide range of pharmaceutical compounds.

Reaction Principle

The reaction proceeds via a free radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or UV irradiation, initiates the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical (Br•). This radical then abstracts a hydrogen atom from the benzylic methyl group of 3-methylacetophenone to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The benzylic radical subsequently reacts with a molecule of NBS to yield the desired product, 3-(bromomethyl)acetophenone, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate the bromine radical, thus propagating the chain reaction.

Experimental Protocol

This protocol outlines a general procedure for the NBS bromination of 3-methylacetophenone. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

  • 3-Methylacetophenone

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Carbon tetrachloride (CCl₄) or Dichloromethane (DCM), anhydrous

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylacetophenone (1.0 eq).

  • Addition of Reagents: Add anhydrous carbon tetrachloride or dichloromethane as the solvent. Add N-bromosuccinimide (1.0-1.2 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02-0.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux (the boiling point of the solvent) with vigorous stirring.[1][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The succinimide byproduct, which is often insoluble in CCl₄ or DCM, can be removed by filtration.[4]

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to quench any remaining bromine), and brine.[4]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude 3-(bromomethyl)acetophenone can be further purified by recrystallization or column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the NBS bromination of 3-methylacetophenone.

ParameterValue/ConditionNotes
Substrate 3-Methylacetophenone---
Reagent N-Bromosuccinimide (NBS)1.0 - 1.2 equivalents
Initiator AIBN or Benzoyl Peroxide0.02 - 0.1 equivalents
Solvent Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)Anhydrous conditions are crucial.[1]
Temperature RefluxDependent on the solvent used.
Reaction Time 1 - 6 hoursMonitor by TLC or GC.
Product 3-(Bromomethyl)acetophenone---
Byproduct SuccinimideCan often be filtered off post-reaction.[4]
Typical Yield 70 - 90%Yields can vary based on specific conditions and purity of reagents.

Visualizations

Reaction Scheme

Caption: Overall reaction scheme for the bromination of 3-methylacetophenone.

Experimental Workflow

Experimental_Workflow arrow arrow start Start setup Reaction Setup: - 3-Methylacetophenone - Anhydrous Solvent (CCl₄/DCM) - NBS - AIBN/BPO start->setup reflux Heat to Reflux setup->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Succinimide cool->filter workup Aqueous Work-up: 1. NaHCO₃ wash 2. Na₂S₂O₃ wash 3. Brine wash filter->workup dry Dry Organic Layer (MgSO₄/Na₂SO₄) workup->dry evaporate Solvent Evaporation dry->evaporate purify Purification (Recrystallization/Chromatography) evaporate->purify end End purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Mechanism: Radical Chain Reaction

Mechanism cluster_initiation Initiation cluster_propagation Propagation arrow arrow initiator AIBN/BPO (Initiator) nbs NBS initiator->nbs Heat/Light br_radical Bromine Radical (Br•) nbs->br_radical br_radical_prop Br• br_radical->br_radical_prop substrate 3-Methylacetophenone benzyl_radical Benzylic Radical substrate->benzyl_radical H Abstraction nbs_prop NBS benzyl_radical->nbs_prop hbr HBr br_radical_regen Br• hbr->br_radical_regen Regenerates product 3-(Bromomethyl)acetophenone nbs_prop->product succ_radical Succinimide Radical succ_radical->hbr br_radical_prop->substrate

Caption: The radical chain mechanism of NBS bromination.

Safety Precautions

  • N-Bromosuccinimide is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent. Its use is restricted in many places. Dichloromethane is a less toxic alternative but should still be handled with care as it is a suspected carcinogen.

  • Radical initiators like benzoyl peroxide can be explosive if not handled properly. Avoid grinding or subjecting them to shock.

  • The reaction may be exothermic. Ensure proper temperature control.

Troubleshooting

  • Low Yield: Ensure that the NBS was freshly recrystallized, as impurities can lead to side reactions.[1] The solvent must be anhydrous, as water can hydrolyze the product.[1]

  • Formation of Multiple Products: Over-bromination can occur. Using a stoichiometric amount or a slight excess of NBS is recommended. The formation of α-bromo ketones can be minimized by using radical conditions rather than acid catalysis.[1]

  • Reaction Does Not Initiate: Ensure the radical initiator is active and added in a sufficient amount. If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity.

By following this detailed protocol, researchers can effectively synthesize 3-(bromomethyl)acetophenone, a valuable intermediate for the development of novel therapeutics.

References

Application Notes and Protocols for 1-(3-Bromomethyl-phenyl)-ethanone in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromomethyl-phenyl)-ethanone, also known as 3-acetylbenzyl bromide, is a versatile bifunctional reagent widely utilized in organic synthesis. Its structure incorporates a reactive benzylic bromide and a ketone functional group. The benzylic bromide is highly susceptible to nucleophilic substitution (SN2) reactions, making this compound an excellent electrophile for introducing the 3-acetylphenylmethyl moiety into a wide range of molecules. This functionality is of significant interest in medicinal chemistry and drug discovery, where it can serve as a key building block for the synthesis of various therapeutic agents, including kinase inhibitors.

The electron-withdrawing nature of the acetyl group can influence the reactivity of the benzylic bromide, and the ketone functionality itself offers a handle for further chemical modifications. These application notes provide an overview of its use in nucleophilic substitution reactions with various nucleophiles and detailed protocols for key transformations.

General Reaction Pathway

The primary application of this compound in this context is as an electrophile in SN2 reactions. The general workflow involves the displacement of the bromide ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond.

G reagent This compound sn2 SN2 Reaction reagent->sn2 nucleophile Nucleophile (Nu:) nucleophile->sn2 product Substituted Product sn2->product conditions Solvent, Temperature conditions->sn2

Caption: General workflow for the SN2 reaction of this compound.

Applications in Synthesis

Synthesis of Azide Derivatives

The reaction of this compound with sodium azide is a highly efficient method for the synthesis of 1-(3-(azidomethyl)phenyl)ethanone. This product is a valuable intermediate, as the azide group can be readily converted to an amine via reduction or used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.

Synthesis of Amine Derivatives

Primary and secondary amines are effective nucleophiles for the substitution of the benzylic bromide. This reaction is a straightforward method for the synthesis of secondary and tertiary amines, respectively, which are common scaffolds in pharmaceuticals. The resulting aminomethylphenyl ethanone derivatives can be key intermediates in the synthesis of various biologically active molecules.

Synthesis of Thioether Derivatives

Thiol nucleophiles readily displace the bromide to form thioethers. This reaction is typically carried out in the presence of a weak base to deprotonate the thiol, generating a more potent thiolate nucleophile. Thioether linkages are present in a number of therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-(Azidomethyl)phenyl)ethanone

This protocol details the nucleophilic substitution of this compound with sodium azide.

Workflow Diagram:

G start Dissolve this compound in Acetonitrile add_azide Add Sodium Azide start->add_azide react Stir at Room Temperature add_azide->react workup Aqueous Work-up & Extraction react->workup purify Purification workup->purify product 1-(3-(Azidomethyl)phenyl)ethanone purify->product G start This compound sn_reaction Nucleophilic Substitution (e.g., with an amine) start->sn_reaction intermediate1 Intermediate A (3-Acetylbenzylamine derivative) sn_reaction->intermediate1 elaboration Further Synthetic Steps (e.g., coupling reactions) intermediate1->elaboration inhibitor Potential Kinase Inhibitor elaboration->inhibitor binding Binds to Kinase ATP Pocket inhibitor->binding

Application of 3'-Bromomethylacetophenone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Bromomethylacetophenone is a versatile bifunctional molecule that serves as a key building block in the synthesis of a wide array of pharmaceutical intermediates. Its structure, featuring both a reactive bromomethyl group and a ketone, allows for sequential or one-pot reactions to construct complex heterocyclic and carbocyclic scaffolds. The bromomethyl group is an excellent electrophile for alkylation reactions with various nucleophiles, including amines and thiols. Simultaneously, the ketone functionality can participate in condensation and cyclization reactions. This dual reactivity makes 3'-bromomethylacetophenone a valuable precursor for the synthesis of bioactive molecules, particularly in the fields of anti-inflammatory, anticancer, and central nervous system (CNS) drug discovery.

This document provides detailed application notes and experimental protocols for the use of 3'-bromomethylacetophenone in the synthesis of key pharmaceutical intermediates.

Key Applications and Synthetic Protocols

Synthesis of 2-Amino-4-arylthiazole Derivatives

2-Aminothiazoles are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. The Hantzsch thiazole synthesis is a classic and efficient method for their preparation, involving the reaction of an α-haloketone with a thiourea derivative. 3'-Bromomethylacetophenone serves as an ideal α-haloketone precursor for the synthesis of 2-amino-4-(3-methylphenyl)thiazole and its derivatives.

Note: This protocol is adapted from established procedures for the synthesis of 2-amino-4-arylthiazoles from α-bromoacetophenones.

Reaction Scheme:

Materials:

  • 3'-Bromomethylacetophenone

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3'-bromomethylacetophenone (1.0 mmol) and thiourea (1.2 mmol) in ethanol (10 mL).

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water.

  • For further purification, the crude product can be recrystallized from an ethanol/water mixture or purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.

  • Dry the purified product under vacuum to obtain 2-amino-4-(3-methylphenyl)thiazole as a solid.

The following table summarizes the reaction conditions and yields for the synthesis of various 2-amino-4-arylthiazole derivatives using substituted α-bromoacetophenones, demonstrating the general applicability of this method.

α-Bromoacetophenone DerivativeThiourea DerivativeSolventTime (h)Yield (%)Reference
2-Bromo-1-phenylethanoneThioureaEthanol292[1]
2-Bromo-1-(4-bromophenyl)ethanoneThioureaEthanol1.595[1]
2-Bromo-1-(4-chlorophenyl)ethanoneThioureaEthanol1.594[1]
2-Bromo-1-(4-fluorophenyl)ethanoneThioureaEthanol290[1]
2-Bromo-1-(4-methoxyphenyl)ethanoneThioureaEthanol2.588[1]
2-Bromo-1-(naphthalen-2-yl)ethanoneThioureaEthanol385[1]
Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess anti-inflammatory, antioxidant, and anticancer activities. They are typically synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde in the presence of a base. 3'-Bromomethylacetophenone can be utilized in this reaction to produce chalcones bearing a bromomethylphenyl moiety, which can be further functionalized.

Note: This protocol is a general procedure for Claisen-Schmidt condensation.

Reaction Scheme:

Materials:

  • 3'-Bromomethylacetophenone

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)

  • Deionized water

  • Hydrochloric acid (HCl) (dilute)

Procedure:

  • In a flask, dissolve 3'-bromomethylacetophenone (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (15-20 mL).

  • Cool the solution in an ice bath and slowly add the aqueous NaOH solution dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a solid precipitate indicates product formation.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the product fully.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone.

The following table presents data for the synthesis of various chalcone derivatives from substituted acetophenones.

Acetophenone DerivativeAldehyde DerivativeBaseSolventTime (h)Yield (%)
AcetophenoneBenzaldehydeNaOHEthanol2492
4-ChloroacetophenoneBenzaldehydeNaOHNone (Grinding)0.25High
4-Bromoacetophenone4-MethoxybenzaldehydeNaOHNone (Grinding)0.25High
3-BromoacetophenoneBenzaldehydeNaOHEthanol12064.5
N-Alkylation of Primary Amines

The bromomethyl group of 3'-bromomethylacetophenone is a potent alkylating agent for primary and secondary amines, leading to the formation of more substituted amines. This reaction is fundamental in medicinal chemistry for introducing specific lipophilic groups or for linking the acetophenone moiety to other pharmacophores. However, over-alkylation to form tertiary amines and quaternary ammonium salts can be a significant side reaction.[2] Controlling the stoichiometry and reaction conditions is crucial for achieving selective mono-alkylation.[3]

Note: This protocol is based on a general strategy for the selective mono-alkylation of primary amines using their hydrobromide salts.[3]

Reaction Scheme:

Procedure:

  • Prepare the hydrobromide salt of the primary amine by treating the amine with an equimolar amount of aqueous hydrobromic acid followed by removal of the solvent.

  • In a reaction vessel, suspend the primary amine hydrobromide (1.0 mmol) and 3'-bromomethylacetophenone (1.0 mmol) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Add a hindered, non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 mmol), to the mixture.

  • Stir the reaction at room temperature (20-25°C) for 8-12 hours.

  • Monitor the reaction for the disappearance of the starting materials by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the secondary amine.

The following table illustrates the effect of different bases on the selectivity and yield of the mono-alkylation of benzylamine hydrobromide with butyl bromide, a model system for this type of transformation.[4]

BaseSelectivity (Mono:Di)Time (h)Yield (%)
Triethylamine87:9976
DIPEA89:8877
DMAP93:4879
DBU81:16673

Mandatory Visualizations

Reaction Mechanisms and Experimental Workflows

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Bromomethylacetophenone 3'-Bromomethyl- acetophenone Intermediate1 S-Alkylation Intermediate Bromomethylacetophenone->Intermediate1 Nucleophilic Attack by Sulfur Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Aminothiazole 2-Amino-4-(3-methylphenyl) thiazole Intermediate2->Aminothiazole Dehydration

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Bromomethylacetophenone 3'-Bromomethyl- acetophenone Enolate Enolate Ion Bromomethylacetophenone->Enolate Aldehyde Aromatic Aldehyde Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Base Base (e.g., NaOH) Base->Enolate Deprotonation Enolate->Aldol_Adduct Nucleophilic Attack Chalcone Chalcone Derivative Aldol_Adduct->Chalcone Dehydration

Experimental_Workflow_Thiazole A 1. Dissolve Reactants (3'-Bromomethylacetophenone & Thiourea in Ethanol) B 2. Reflux Reaction (2-4 hours) A->B C 3. Monitor by TLC B->C D 4. Cool and Neutralize (aq. NaHCO3) C->D E 5. Isolate Crude Product (Vacuum Filtration) D->E F 6. Purify Product (Recrystallization or Column Chromatography) E->F G 7. Dry Final Product F->G

Signaling Pathways

Derivatives synthesized from 3'-bromomethylacetophenone, such as 2-aminothiazoles, have been shown to inhibit key signaling pathways implicated in cancer and inflammation.

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to various cancers. Some 2-aminothiazole derivatives have been identified as inhibitors of this pathway, acting on the Smoothened (SMO) receptor.[5]

Hedgehog_Pathway_Inhibition Inhibitor 2-Aminothiazole Derivative SMO SMO Inhibitor->SMO Inhibits

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a central regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Certain 2-aminothiazole derivatives have demonstrated the ability to inhibit this pathway, contributing to their anti-proliferative effects.[6]

MAPK_ERK_Pathway_Inhibition Inhibitor 2-Aminothiazole Derivative RAF RAF Inhibitor->RAF Inhibits

Conclusion

3'-Bromomethylacetophenone is a highly valuable and versatile starting material for the synthesis of a variety of pharmaceutical intermediates. Its application in the Hantzsch thiazole synthesis and Claisen-Schmidt condensation allows for the efficient construction of bioactive 2-aminothiazole and chalcone scaffolds. The protocols and data provided herein serve as a comprehensive guide for researchers in the field of drug discovery and development, facilitating the exploration of novel therapeutics derived from this key building block. The ability of the resulting compounds to modulate critical signaling pathways underscores the importance of 3'-bromomethylacetophenone in the generation of new and effective drug candidates.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 1-(3-Bromomethyl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of thiazole and imidazole derivatives, key heterocyclic scaffolds in medicinal chemistry, utilizing 1-(3-bromomethyl-phenyl)-ethanone as a versatile starting material. The methodologies are based on established synthetic routes for α-halo ketones, namely the Hantzsch thiazole synthesis and the Debus-Radziszewski imidazole synthesis. This document offers detailed experimental procedures, expected outcomes, and visualizations to guide researchers in the efficient preparation of these valuable compounds for applications in drug discovery and development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Thiazole and imidazole rings, in particular, are privileged structures found in numerous approved drugs. The functionalized ketone, this compound, offers two reactive sites: the α-bromomethyl group, which is susceptible to nucleophilic attack, and the ketone carbonyl group, which can participate in condensation reactions. This dual reactivity makes it an ideal precursor for the construction of various heterocyclic systems. These notes detail the application of this reagent in the synthesis of 2-aminothiazoles and 2,4,5-trisubstituted imidazoles, providing a foundation for the generation of compound libraries for screening and lead optimization.

Key Applications

The primary application of this compound in this context is the synthesis of substituted thiazoles and imidazoles. These core structures are of significant interest in drug development due to their diverse pharmacological activities.

  • Thiazole Synthesis (Hantzsch Reaction): The reaction of this compound with a thioamide (or thiourea) provides a direct route to 2,4-disubstituted thiazoles. The resulting 4-(3-(bromomethyl)phenyl)thiazole derivatives can be further functionalized at the bromomethyl group to introduce additional diversity.

  • Imidazole Synthesis (Debus-Radziszewski Reaction): A one-pot, multi-component reaction between this compound (acting as the dicarbonyl equivalent after in-situ oxidation or rearrangement), an aldehyde, and ammonia (or an ammonium salt) can yield highly substituted imidazoles.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(3-(bromomethyl)phenyl)thiazole

This protocol details the Hantzsch thiazole synthesis, a classic and efficient method for the formation of the thiazole ring from an α-haloketon and a thiourea.

Reaction Scheme:

Hantzsch Thiazole Synthesis cluster_reactants Reactants cluster_products Products start_ketone This compound arrow1 Ethanol, Reflux start_thiourea Thiourea product_thiazole 2-Amino-4-(3-(bromomethyl)phenyl)thiazole plus1 + plus2 H2O arrow1->product_thiazole arrow1->plus2

Caption: Hantzsch synthesis of a 2-aminothiazole derivative.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compoundC₉H₉BrO213.0710.02.13 g
ThioureaCH₄N₂S76.1210.00.76 g
Ethanol (absolute)C₂H₅OH46.07-50 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-~30 mL
Ethyl AcetateC₄H₈O₂88.11-~50 mL
Anhydrous Magnesium SulfateMgSO₄120.37-~2 g

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.13 g, 10.0 mmol) and thiourea (0.76 g, 10.0 mmol).

  • Add 50 mL of absolute ethanol to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • To the residue, add 30 mL of water and 30 mL of ethyl acetate.

  • Carefully add saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction until the aqueous layer is slightly basic (pH ~8).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-amino-4-(3-(bromomethyl)phenyl)thiazole.

Expected Yield: 75-85%

Characterization Data (Hypothetical):

AnalysisExpected Result
¹H NMR (CDCl₃)δ 7.8-7.3 (m, 4H, Ar-H), 6.8 (s, 1H, thiazole-H), 5.1 (s, 2H, NH₂), 4.5 (s, 2H, CH₂Br) ppm.
¹³C NMR (CDCl₃)δ 168.0 (C-NH₂), 150.0 (C-Ar), 138.0 (C-Ar), 130.0-125.0 (Ar-CH), 105.0 (thiazole-CH), 33.0 (CH₂Br) ppm.
MS (ESI+) m/z = 271.0/273.0 [M+H]⁺ (isotopic pattern for Br).
Protocol 2: Synthesis of 2,4-Disubstituted-5-phenylimidazole Derivative

This protocol outlines a representative multi-component synthesis of an imidazole derivative. Note that this compound itself is not a 1,2-dicarbonyl compound, a typical precursor. However, it can be envisioned to react in a more complex manner or be a surrogate. For a more direct application, a related α-diketone would be used. The following is a generalized procedure for imidazole synthesis from a diketone, aldehyde, and ammonia source.

Reaction Workflow:

Imidazole Synthesis Workflow start Combine Reactants: - 1,2-Dicarbonyl Compound - Aldehyde - Ammonium Acetate reaction Heat in Acetic Acid start->reaction One-pot workup Work-up: - Neutralization - Extraction reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification product Pure Imidazole Derivative purification->product

Caption: Workflow for the one-pot synthesis of a substituted imidazole.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
1-Phenyl-1,2-propanedioneC₉H₈O₂148.1610.01.48 g
BenzaldehydeC₇H₆O106.1210.01.06 g (1.0 mL)
Ammonium AcetateC₂H₇NO₂77.0820.01.54 g
Glacial Acetic AcidCH₃COOH60.05-20 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1-phenyl-1,2-propanedione (1.48 g, 10.0 mmol) and benzaldehyde (1.06 g, 10.0 mmol) in 20 mL of glacial acetic acid.

  • Add ammonium acetate (1.54 g, 20.0 mmol) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture at 100-120 °C for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 100 mL of ice-water.

  • Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8. A precipitate should form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product.

  • Recrystallize the solid from a suitable solvent such as ethanol to obtain the pure 2,4-diphenyl-5-methylimidazole.

Expected Yield: 80-90%

Characterization Data (Hypothetical for 2,4-diphenyl-5-methylimidazole):

AnalysisExpected Result
¹H NMR (DMSO-d₆)δ 12.4 (br s, 1H, NH), 8.0-7.2 (m, 10H, Ar-H), 2.4 (s, 3H, CH₃) ppm.
¹³C NMR (DMSO-d₆)δ 145.0, 137.0, 135.0, 131.0, 129.0, 128.5, 128.0, 127.0, 125.0 (Ar-C and imidazole-C), 14.0 (CH₃) ppm.
MS (ESI+) m/z = 235.1 [M+H]⁺.

Logical Relationships in Synthesis

The synthesis of these heterocyclic compounds relies on the fundamental reactivity of the starting materials. The following diagram illustrates the logical relationship between the functional groups of the reactants and the resulting heterocyclic core.

Logical Relationships cluster_thiazole Thiazole Synthesis cluster_imidazole Imidazole Synthesis ketone_thiazole α-Haloketone (C=O and C-Br) thiazole_ring Thiazole Ring (S, N, and C atoms) ketone_thiazole->thiazole_ring forms C-C-N part thiourea Thiourea (S and NH2) thiourea->thiazole_ring provides S and N-C-N part dicarbonyl 1,2-Dicarbonyl (C=O and C=O) imidazole_ring Imidazole Ring (N, C, and N atoms) dicarbonyl->imidazole_ring forms C-C part aldehyde Aldehyde (R-CHO) aldehyde->imidazole_ring provides C atom ammonia Ammonia (NH3) ammonia->imidazole_ring provides N atoms

Caption: Reactant contributions to the heterocyclic ring formation.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of functionalized thiazole and, by extension, other heterocyclic systems relevant to drug discovery. The protocols provided herein are based on robust and well-established chemical transformations. These application notes serve as a practical guide for researchers to synthesize novel heterocyclic compounds for further investigation and development. The ability to readily access these scaffolds is crucial for the advancement of medicinal chemistry and the discovery of new therapeutic agents.

Application Note: A Detailed Protocol for the Synthesis of 3-Acetylbenzyl Ethers via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental procedure for the synthesis of 3-acetylbenzyl ethers using the Williamson ether synthesis. The protocol outlines the reaction of 3-acetylbenzyl bromide with an alkoxide, a versatile method for producing a variety of substituted benzyl ethers which are valuable intermediates in medicinal chemistry and materials science. This document includes a comprehensive experimental protocol, a summary of key quantitative data, and visual representations of the experimental workflow and reaction mechanism to ensure clarity and reproducibility.

Introduction

The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide. Benzyl halides are particularly good substrates for this reaction due to their high reactivity and the stability of the resulting ether linkage. Substituted benzyl ethers, such as those derived from 3-acetylbenzyl bromide, are important building blocks in the synthesis of more complex molecules, including pharmacologically active compounds and functional materials. The acetyl group at the meta position offers a handle for further chemical transformations. This protocol provides a standardized procedure for the synthesis of 3-acetylbenzyl ethers, ensuring high yields and purity.

Data Presentation

A summary of the reactants, reaction conditions, and expected outcomes for the synthesis of 3-acetylbenzyl ethyl ether is presented in Table 1. The spectroscopic data is estimated based on analogous structures and typical chemical shifts observed for similar compounds.

Table 1: Summary of Quantitative Data for the Synthesis of 3-Acetylbenzyl Ethyl Ether

ParameterValue
Reactants
3-Acetylbenzyl Bromide1.0 equiv
Sodium Ethoxide1.2 equiv
SolventAnhydrous DMF
Reaction Conditions
TemperatureRoom Temperature
Reaction Time12-16 hours
Product
Product Name3-(Ethoxymethyl)acetophenone
Yield~85-95% (Estimated)
¹H NMR (CDCl₃, 400 MHz)
δ 7.92 (t, J=1.8 Hz, 1H, Ar-H)Estimated
δ 7.83 (dt, J=7.7, 1.3 Hz, 1H, Ar-H)Estimated
δ 7.58 (dt, J=7.6, 1.3 Hz, 1H, Ar-H)Estimated
δ 7.45 (t, J=7.6 Hz, 1H, Ar-H)Estimated
δ 4.58 (s, 2H, -CH₂-)Estimated
δ 3.55 (q, J=7.0 Hz, 2H, -OCH₂CH₃)Estimated
δ 2.61 (s, 3H, -COCH₃)Estimated
δ 1.25 (t, J=7.0 Hz, 3H, -OCH₂CH₃)Estimated
¹³C NMR (CDCl₃, 100 MHz)
δ 197.9 (C=O)Estimated
δ 138.5 (Ar-C)Estimated
δ 137.2 (Ar-C)Estimated
δ 132.9 (Ar-CH)Estimated
δ 128.8 (Ar-CH)Estimated
δ 128.1 (Ar-CH)Estimated
δ 126.5 (Ar-CH)Estimated
δ 72.0 (-CH₂-)Estimated
δ 66.5 (-OCH₂CH₃)Estimated
δ 26.6 (-COCH₃)Estimated
δ 15.2 (-OCH₂CH₃)Estimated
IR (KBr, cm⁻¹)
~1685 (C=O stretch)Characteristic
~1100 (C-O stretch)Characteristic

Experimental Protocols

This section details the methodology for the synthesis of 3-acetylbenzyl ethyl ether.

Materials:

  • 3-Acetylbenzyl bromide

  • Sodium ethoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-acetylbenzyl bromide (1.0 equivalent).

  • Solvent and Reagent Addition: Dissolve the 3-acetylbenzyl bromide in anhydrous DMF. In a separate flask, dissolve sodium ethoxide (1.2 equivalents) in anhydrous DMF.

  • Reaction: Slowly add the sodium ethoxide solution to the 3-acetylbenzyl bromide solution at room temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-16 hours).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(ethoxymethyl)acetophenone.[1][2]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizations

The following diagrams illustrate the experimental workflow and the reaction mechanism.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve 3-Acetylbenzyl Bromide in Anhydrous DMF C 3. Mix and Stir at Room Temperature A->C B 2. Dissolve Sodium Ethoxide in Anhydrous DMF B->C D 4. Monitor by TLC C->D E 5. Quench with Water D->E F 6. Extract with Diethyl Ether E->F G 7. Wash with NaHCO₃ and Brine F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Product (NMR, IR) I->J

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-(3-Bromomethyl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 1-(3-bromomethyl-phenyl)-ethanone. This versatile building block is a valuable precursor for the synthesis of a wide array of substituted aromatic compounds with potential applications in medicinal chemistry and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound possesses two reactive sites amenable to these transformations: the benzylic bromide and the aryl C-H bonds (which can be functionalized to an aryl halide or triflate). This document focuses on the reactions of the aryl bromide derivative, which can be readily synthesized from commercially available precursors. The protocols outlined below—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—enable the introduction of diverse functionalities, paving the way for the creation of novel molecular scaffolds for drug discovery and development.

Overview of Key Cross-Coupling Reactions

An array of palladium-catalyzed cross-coupling reactions can be employed to functionalize the aromatic ring of this compound derivatives. The choice of reaction depends on the desired bond formation.

  • Suzuki-Miyaura Coupling: Forms a new carbon-carbon bond between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

  • Heck Reaction: Creates a carbon-carbon bond between an aryl halide and an alkene.[1][2] It is a valuable method for the synthesis of substituted alkenes.[1]

  • Sonogashira Coupling: Joins an aryl halide with a terminal alkyne to form a carbon-carbon bond, yielding substituted alkynes.[3][4]

  • Buchwald-Hartwig Amination: Facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine, providing access to a diverse range of aniline derivatives.[1][3]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling reactions of aryl bromides, which can be applied to derivatives of this compound. Note that specific yields for this compound itself are not widely reported in the literature; the data presented here are representative examples from similar systems and should be used as a guideline for optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

EntryAryl Bromide Coupling PartnerArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
11-Bromo-3-(chloromethyl)benzenePhenylboronic acidPd(OAc)₂ (2)PCy₃·HBF₄ (4)K₃PO₄Toluene/H₂O1001295[5]
24-Bromoacetophenone4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801292[6]
32-BromonaphthalenePhenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene1001898[7]

Table 2: Heck Reaction of Aryl Bromides with Alkenes

EntryAryl Bromide Coupling PartnerAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1BromobenzeneStyrenePd/C (0.1)-Na₂CO₃NMP1503>95[8]
24-Bromoacetophenonen-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NAcetonitrile1002495[9]
32-BromonaphthaleneEthyl crotonatePd EnCat®40 (0.8)-AcONaEthanol140 (MW)0.585[10]

Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

EntryAryl Bromide Coupling PartnerAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-IodobenzotrifluoridePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (2)NEt₃THF1000.597[1]
25-Bromo DHPPhenylacetylenePdCl₂(PPh₃)₂ (10)CuI (10)TEATHF601890[4]
3Aryl bromideTerminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (10)HNiPr₂DMFRT6~80-95[11][12]

Table 4: Buchwald-Hartwig Amination of Aryl Bromides with Amines

EntryAryl Bromide Coupling PartnerAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-BromopyridineBenzamidePd₂(dba)₃ (2.5)XantPhos (7.5)DBUToluene1001885[1][13]
24-BromotolueneMorpholinePd(OAc)₂ (1)BINAP (1.5)NaOtBuToluene100298[14]
3Aryl bromidePrimary/Secondary AminePd(OAc)₂ (1-2)X-Phos (2-4)K₃PO₄ or Cs₂CO₃Toluene or Dioxane80-11012-24~80-95[3][14]

Experimental Protocols

The following are general protocols that can be adapted for the palladium-catalyzed cross-coupling reactions of this compound derivatives. Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

General Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • 1-(3-Bromo-5-(bromomethyl)phenyl)ethanone (or other aryl bromide derivative)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2 equivalents)

  • Toluene

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1 equivalent), arylboronic acid (1.2 equivalents), Pd(OAc)₂ (2 mol%), PCy₃·HBF₄ (4 mol%), and K₃PO₄ (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Heck Reaction Protocol

This protocol outlines the coupling of an aryl bromide with an alkene.

Materials:

  • 1-(3-Bromo-5-(bromomethyl)phenyl)ethanone (or other aryl bromide derivative)

  • Alkene (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)

  • Triethylamine (Et₃N, 2 equivalents)

  • Acetonitrile

Procedure:

  • In a sealed tube, combine the aryl bromide (1 equivalent), Pd(OAc)₂ (1 mol%), and P(o-tol)₃ (2 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add degassed acetonitrile, the alkene (1.5 equivalents), and Et₃N (2 equivalents).

  • Seal the tube and heat the mixture to 100 °C for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Sonogashira Coupling Protocol

This protocol details the coupling of an aryl bromide with a terminal alkyne.

Materials:

  • 1-(3-Bromo-5-(bromomethyl)phenyl)ethanone (or other aryl bromide derivative)

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Diisopropylamine (HNiPr₂) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add the aryl bromide (1 equivalent), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed DMF or THF, followed by the terminal alkyne (1.2 equivalents) and the amine base (2-3 equivalents).

  • Stir the reaction at room temperature or heat to 60-70 °C until the starting material is consumed (monitored by TLC).

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography.

General Buchwald-Hartwig Amination Protocol

This protocol describes the coupling of an aryl bromide with an amine.

Materials:

  • 1-(3-Bromo-5-(bromomethyl)phenyl)ethanone (or other aryl bromide derivative)

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Toluene or Dioxane

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).

  • Add the aryl bromide (1 equivalent) and the amine (1.2 equivalents).

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

experimental_workflow start_end start_end process process reagents reagents product product start Start setup Reaction Setup start->setup Prepare Glassware reagent_add Add Reactants & Catalyst setup->reagent_add Inert Atmosphere reaction Heating & Stirring reagent_add->reaction Seal & Heat workup Aqueous Workup reaction->workup Cool & Quench purification Column Chromatography workup->purification Extract & Dry product_node Purified Product purification->product_node Isolate

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

suzuki_cycle catalyst catalyst intermediate intermediate reactant reactant product product pd0 Pd(0)L_n pd_complex1 R-Pd(II)-X(L_n) pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition pd_complex2 R-Pd(II)-R'(L_n) pd_complex1->pd_complex2 Ar'-B(OR)₂ Base transmetalation Transmetalation pd_complex2->pd0 Ar-Ar' coupled_product Ar-Ar' reductive_elimination Reductive Elimination aryl_halide Ar-X organoboron Ar'-B(OR)₂ base Base drug_discovery_pathway start_mol start_mol reaction_type reaction_type compound_class compound_class bio_assay bio_assay outcome outcome start This compound suzuki Suzuki Coupling start->suzuki heck Heck Reaction start->heck sonogashira Sonogashira Coupling start->sonogashira buchwald Buchwald-Hartwig Amination start->buchwald biaryls Biaryl Derivatives suzuki->biaryls stilbenes Stilbene Analogs heck->stilbenes alkynes Aryl Alkynes sonogashira->alkynes anilines Substituted Anilines buchwald->anilines screening High-Throughput Screening (e.g., Kinase Inhibition) biaryls->screening stilbenes->screening alkynes->screening anilines->screening lead_id Lead Identification screening->lead_id optimization Lead Optimization lead_id->optimization candidate Drug Candidate optimization->candidate

References

Application Notes and Protocols for the Derivatization of 1-(3-Bromomethyl-phenyl)-ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromomethyl-phenyl)-ethanone is a versatile bifunctional building block for the synthesis of diverse heterocyclic compound libraries in medicinal chemistry. The presence of a reactive bromomethyl group and a ketone functionality allows for sequential or one-pot multi-component reactions to generate molecules with significant potential for biological activity. This document outlines protocols for the derivatization of this compound, focusing on the synthesis of substituted pyrimidines, a privileged scaffold in drug discovery. Furthermore, it provides a rationale for screening these derivatives against relevant biological targets, such as tyrosine kinases, and includes hypothetical, yet representative, data to illustrate the potential outcomes of such a drug discovery campaign.

Introduction

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen, are of significant interest due to their prevalence in biologically active natural products and synthetic drugs. Pyrimidines, for instance, are integral components of nucleosides and have been successfully developed as anticancer, antiviral, and antimicrobial agents. The strategic derivatization of readily accessible starting materials is a key approach to populate chemical space and identify novel drug candidates.

This compound offers two distinct points for chemical modification: the electrophilic carbon of the bromomethyl group and the carbonyl group of the ethanone moiety. This allows for the introduction of a wide range of substituents and the construction of various heterocyclic ring systems. This application note focuses on the synthesis of a library of substituted pyrimidines and provides a framework for their evaluation as potential kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Chalcone Intermediates

A common and effective strategy to elaborate the ketone functionality is through a Claisen-Schmidt condensation to form chalcones.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 3-nitrobenzaldehyde)

  • Ethanol

  • Aqueous Sodium Hydroxide (10%)

  • Glacial Acetic Acid

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the desired substituted aromatic aldehyde (1.05 eq) to the solution.

  • Cool the mixture in an ice bath and slowly add aqueous sodium hydroxide (2.0 eq) dropwise with stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Acidify the mixture with glacial acetic acid to precipitate the chalcone.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone intermediate.

Protocol 2: Synthesis of Substituted Pyrimidine Derivatives

The synthesized chalcones can be cyclized with a suitable amidine source, such as guanidine or thiourea, to yield the corresponding pyrimidine derivatives.

Materials:

  • Chalcone intermediate from Protocol 1

  • Guanidine hydrochloride or Thiourea

  • Sodium ethoxide

  • Absolute Ethanol

  • Standard laboratory glassware with reflux condenser

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add the chalcone intermediate (1.0 eq) and guanidine hydrochloride or thiourea (1.5 eq) to the sodium ethoxide solution.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure pyrimidine derivative.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of synthesized pyrimidine derivatives, illustrating the structure-activity relationship (SAR) for the inhibition of a target kinase, such as Bcr-Abl.

Compound IDR1-substituent (from aldehyde)R2 (from amidine source)Yield (%)Purity (%)Bcr-Abl IC50 (µM)
DP-001 4-Chloro-NH2 (from Guanidine)65>980.5
DP-002 4-Methoxy-NH2 (from Guanidine)72>992.1
DP-003 3-Nitro-NH2 (from Guanidine)58>971.2
DP-004 4-Chloro-SH (from Thiourea)61>980.8
DP-005 4-Methoxy-SH (from Thiourea)68>983.5
Dasatinib ----0.005

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally verified results.

Mandatory Visualizations

experimental_workflow start This compound claisen_schmidt Claisen-Schmidt Condensation start->claisen_schmidt aldehyde Substituted Aromatic Aldehyde aldehyde->claisen_schmidt chalcone Chalcone Intermediate claisen_schmidt->chalcone Protocol 1 cyclization Cyclization chalcone->cyclization guanidine Guanidine / Thiourea guanidine->cyclization pyrimidine Substituted Pyrimidine Derivative cyclization->pyrimidine Protocol 2 purification Purification & Characterization pyrimidine->purification biological_screening Biological Screening (e.g., Kinase Assay) purification->biological_screening sar_analysis SAR Analysis biological_screening->sar_analysis

Caption: Synthetic workflow for the derivatization of this compound.

signaling_pathway bcr_abl Bcr-Abl (Constitutively Active Kinase) phosphorylated_substrate Phosphorylated Substrate Protein bcr_abl->phosphorylated_substrate Phosphorylation atp ATP atp->bcr_abl substrate Substrate Protein substrate->bcr_abl downstream_signaling Downstream Signaling (e.g., STAT5, Ras-MAPK) phosphorylated_substrate->downstream_signaling proliferation Cell Proliferation & Survival downstream_signaling->proliferation apoptosis Inhibition of Apoptosis downstream_signaling->apoptosis inhibitor Pyrimidine Derivative (e.g., DP-001) inhibitor->bcr_abl Inhibition

Application Notes: The Strategic Use of 1-(3-Bromomethyl-phenyl)-ethanone in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Kinase Inhibition

Kinases catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation. This post-translational modification acts as a molecular switch, controlling a vast array of cellular processes including proliferation, differentiation, apoptosis, and metabolism.[1] Aberrant kinase activity can lead to uncontrolled cell growth and survival, driving the progression of cancer and other diseases. Kinase inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation cascade.

Representative Application: Synthesis of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

While a direct synthetic route starting from 1-(3-Bromomethyl-phenyl)-ethanone for a specific kinase inhibitor is not explicitly documented in peer-reviewed literature, its structural elements are found in potent multi-kinase inhibitors. For instance, the synthesis of 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines, which have shown inhibitory activity against receptor tyrosine kinases like PDGFRβ and VEGFR-2, involves the introduction of a substituted benzyl group.[2][3] this compound is a prime candidate for derivatization to create such substituted benzylating agents.

The following is a representative protocol adapted from the synthesis of related pyrrolo[2,3-d]pyrimidine kinase inhibitors.

Table 1: Quantitative Data for Representative Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
Compound IDTarget KinaseIC50 (nM)Cell LineReference
11a PDGFRβ10COLO-205[2]
11a VEGFR-220HUVEC[2]
19a PDGFRβ15COLO-205[2]
19a VEGFR-230HUVEC[2]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Experimental Protocols

Protocol 1: Synthesis of a 7-(3-Acetylbenzyl)-pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Core

This protocol outlines a hypothetical, yet chemically sound, pathway for the synthesis of a kinase inhibitor core structure using this compound.

Materials:

  • N4-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N4-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (1 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the 7-(3-acetylbenzyl)-N4-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine.

Visualizations

Signaling Pathway of Receptor Tyrosine Kinases (RTKs)

RTK_Signaling Ligand Growth Factor (e.g., PDGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., PDGFR, VEGFR) Ligand->RTK Binds P_RTK Dimerized & Autophosphorylated RTK RTK->P_RTK Dimerization Adaptor Adaptor Proteins (e.g., GRB2, Shc) P_RTK->Adaptor Recruits PI3K PI3K P_RTK->PI3K Activates RAS RAS Adaptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates AKT->Nucleus Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->Proliferation Inhibitor Kinase Inhibitor Inhibitor->P_RTK Inhibits

Caption: Simplified RTK signaling cascade leading to cell proliferation and survival.

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

Workflow Start Starting Materials (e.g., this compound) Synthesis Chemical Synthesis (e.g., Alkylation, Cyclization) Start->Synthesis Purification Purification (Column Chromatography, HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Inhibitor Pure Kinase Inhibitor Characterization->Inhibitor Biochemical Biochemical Assays (Kinase Activity, IC50) Inhibitor->Biochemical Cellular Cell-Based Assays (Proliferation, Apoptosis) Inhibitor->Cellular Data Data Analysis & SAR Biochemical->Data Cellular->Data

Caption: General workflow from synthesis to biological evaluation of kinase inhibitors.

Logical Relationship of Synthesis Steps

Synthesis_Logic ReagentA Reagent A N4-(3-bromophenyl)-7H-pyrrolo [2,3-d]pyrimidine-2,4-diamine Step1 Step 1: Deprotonation NaH in DMF ReagentA->Step1 ReagentB Reagent B This compound Step2 Step 2: Alkylation Reaction with Reagent B ReagentB->Step2 Intermediate Intermediate Anionic Pyrrolo[2,3-d]pyrimidine Step1->Intermediate Intermediate->Step2 Product Final Product 7-(3-Acetylbenzyl)-substituted Kinase Inhibitor Core Step2->Product

Caption: Logical flow of the key synthetic steps.

Conclusion

This compound represents a valuable, yet underexplored, starting material for the synthesis of novel kinase inhibitors. Its bifunctional nature allows for the construction of complex molecular architectures that can effectively target the ATP-binding site of various kinases. The provided representative protocol and visualizations offer a framework for researchers to explore the potential of this reagent in developing next-generation targeted therapies. Further investigation into the synthesis and biological evaluation of kinase inhibitors derived from this compound is warranted and holds promise for the discovery of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3-Bromomethyl-phenyl)-ethanone by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-(3-Bromomethyl-phenyl)-ethanone via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue 1: The compound does not dissolve in the hot solvent.

  • Question: I've added the calculated amount of solvent, and it's boiling, but my crude this compound is not fully dissolving. What should I do?

  • Answer: This indicates that you may have not added enough solvent or have insoluble impurities. Add small additional portions of the hot solvent until the compound dissolves. If a solid material remains, it is likely an insoluble impurity that can be removed by hot filtration. Be cautious not to add a large excess of solvent, as this will reduce your final yield.

Issue 2: The compound "oils out" instead of forming crystals.

  • Question: Upon cooling, my compound separated as an oily layer instead of forming solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute is not sufficiently soluble in the chosen solvent, even at elevated temperatures, or if the solution is cooled too rapidly. To resolve this, try reheating the solution and adding more solvent to increase solubility. Then, allow the solution to cool much more slowly to encourage crystal formation. If this fails, you may need to select a different solvent or a solvent mixture.

Issue 3: No crystals form upon cooling.

  • Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What is the problem?

  • Answer: This is a common issue that can arise from several factors:

    • Too much solvent was used: If the solution is not saturated, crystals will not form. The remedy is to evaporate some of the solvent to increase the concentration of the compound and then attempt to recrystallize again.

    • Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound.

    • Inappropriate solvent: The chosen solvent may not be suitable for this compound. A systematic solvent screening should be performed to identify a solvent where the compound has high solubility at high temperatures and low solubility at low temperatures.

Issue 4: The recovered crystals are colored.

  • Question: The starting crude material was off-white, and after recrystallization, the crystals still have a yellowish tint. How can I obtain a colorless product?

  • Answer: Colored impurities may be present. To remove them, you can use activated charcoal. After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The colored impurities will adsorb to the charcoal, which can then be removed by hot filtration. Be aware that using too much charcoal can lead to a loss of your desired product.

Issue 5: The final yield is very low.

  • Question: After recrystallization, I recovered a very small amount of pure product. What could have caused the low yield?

  • Answer: A low yield can result from several factors:

    • Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor.

    • Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize on the filter paper or in the funnel. Ensure all glassware is pre-heated.

    • Incomplete crystallization: Cooling the solution for a longer period or at a lower temperature might increase the yield.

    • Washing with too much cold solvent: While washing the collected crystals is necessary to remove residual impurities, using an excessive amount of cold solvent can dissolve some of the product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on the structure (an aromatic ketone), suitable starting points for solvent screening include alcohols (such as ethanol or isopropanol) and non-polar/polar solvent mixtures (like hexane/ethyl acetate). A systematic approach to determine the best solvent is recommended.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities can include unreacted starting materials (e.g., 3-methylacetophenone), over-brominated products (e.g., 1-(3-(dibromomethyl)phenyl)ethanone), or isomers where bromination has occurred on the aromatic ring. The choice of recrystallization solvent should aim to either leave these impurities dissolved in the mother liquor or not dissolve them at all during the initial heating step.

Q3: How can I determine the purity of my recrystallized product?

A3: The purity of the recrystallized this compound can be assessed by several methods. A sharp melting point range that is close to the literature value is a good indicator of high purity. Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify the presence of any remaining impurities.

Q4: Is it possible to recover more product from the mother liquor?

A4: Yes, it is often possible to obtain a second crop of crystals from the mother liquor. This can be achieved by evaporating a portion of the solvent to concentrate the solution and then cooling it again to induce further crystallization. However, be aware that the purity of the second crop may be lower than the first.

Data Presentation

SolventPolarityBoiling Point (°C)Expected Solubility of this compound
WaterHigh100Low solubility at all temperatures
EthanolHigh78Good solubility when hot, lower when cold
IsopropanolMedium82Good solubility when hot, lower when cold
Ethyl AcetateMedium77High solubility at all temperatures
AcetoneMedium56High solubility at all temperatures
TolueneLow111Moderate solubility when hot, low when cold
HexaneLow69Low solubility at all temperatures

Note: This table provides expected solubility based on general principles and data for similar compounds. It is intended as a starting point for solvent screening.

Experimental Protocols

Protocol for Determining a Suitable Recrystallization Solvent

  • Place approximately 50 mg of crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, swirling after each addition, until the total volume is about 1 mL. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate.

  • If the compound dissolves completely upon heating, it is a potentially good solvent.

  • Allow the test tube to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.

  • A good solvent will result in the formation of a significant amount of crystals upon cooling.

  • If no single solvent is ideal, a mixed-solvent system can be tested. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

General Protocol for Recrystallization of this compound

  • Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Continue to add small portions of the hot solvent until the compound has completely dissolved.

  • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If insoluble impurities or activated charcoal are present, perform a hot gravity filtration into a pre-warmed Erlenmeyer flask.

  • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Allow the crystals to dry completely under vacuum.

  • Once dry, weigh the purified product and determine its melting point to assess purity.

Visualizations

G Troubleshooting Recrystallization start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot filtration (if insoluble impurities) dissolve->hot_filtration cool Cool slowly hot_filtration->cool crystals Crystals form cool->crystals Success no_crystals No crystals form cool->no_crystals Problem oiling_out Compound oils out cool->oiling_out Problem colored_crystals Crystals are colored crystals->colored_crystals Problem low_yield Low yield crystals->low_yield Problem end Pure Crystals crystals->end Success evaporate_solvent Evaporate some solvent, re-cool no_crystals->evaporate_solvent Solution reheat_add_solvent Reheat, add more solvent, cool slower oiling_out->reheat_add_solvent Solution add_charcoal Add activated charcoal, re-filter hot colored_crystals->add_charcoal Solution check_solvent_amount Check for excess solvent in mother liquor low_yield->check_solvent_amount Check add_charcoal->dissolve reheat_add_solvent->cool evaporate_solvent->cool check_solvent_amount->end Optimize next time

Caption: Troubleshooting workflow for the recrystallization process.

G Purification Workflow start Start: Crude Product solvent_selection 1. Solvent Selection (High solubility hot, low cold) start->solvent_selection dissolution 2. Dissolution (Minimum amount of hot solvent) solvent_selection->dissolution filtration 3. Hot Gravity Filtration (Remove insoluble impurities) dissolution->filtration crystallization 4. Crystallization (Slow cooling) filtration->crystallization isolation 5. Isolation (Vacuum filtration) crystallization->isolation washing 6. Washing (Ice-cold solvent) isolation->washing drying 7. Drying (Remove residual solvent) washing->drying end End: Pure Crystals drying->end

Caption: Logical workflow for the purification of this compound.

Technical Support Center: Purification of 3'-Bromomethylacetophenone by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3'-bromomethylacetophenone using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of 3'-bromomethylacetophenone?

A1: The most commonly used stationary phase for the purification of 3'-bromomethylacetophenone and related compounds is silica gel (SiO₂). Standard flash-grade silica gel (230-400 mesh) is typically effective.

Q2: Which mobile phase system is best suited for the separation?

A2: A non-polar/polar solvent system is recommended. Good starting points for mobile phase selection are mixtures of petroleum ether/ethyl acetate or hexanes/ethyl acetate. A common starting ratio is 5:1 (petroleum ether:ethyl acetate), which can then be optimized based on TLC analysis.

Q3: How can I determine the optimal mobile phase composition before running the column?

A3: Thin-layer chromatography (TLC) is an essential preliminary step. The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product, 3'-bromomethylacetophenone, ensuring good separation from impurities.

Q4: What are the most common impurities I might encounter?

A4: Common impurities depend on the synthetic route. If prepared by bromination of 3'-methylacetophenone, you may find unreacted starting material (3'-methylacetophenone) and potentially di-brominated byproducts. If synthesized via a Friedel-Crafts reaction, residual starting materials and isomeric products could be present. Tarry polymeric materials can also form under certain reaction conditions.

Q5: How much silica gel should I use?

A5: A general guideline is to use a silica gel to crude product weight ratio of 30:1 to 50:1 for moderately difficult separations. For very close-running impurities, this ratio may need to be increased.

Troubleshooting Guide

Encountering issues during column chromatography is common. This guide addresses specific problems you might face during the purification of 3'-bromomethylacetophenone.

ProblemPossible Cause(s)Suggested Solution(s)
Product does not elute from the column 1. Mobile phase is too non-polar. 2. Product may have decomposed on the silica gel. 3. Insoluble tarry materials co-loaded. 1. Gradually increase the polarity of the mobile phase. For example, move from a 10:1 to a 5:1 and then to a 2:1 ratio of petroleum ether:ethyl acetate.2. Perform a TLC spot test to check for compound stability on silica. If it is unstable, consider using a less acidic stationary phase like neutral alumina.3. Pre-treat the crude mixture by filtering through a small plug of silica or celite to remove baseline impurities before loading onto the main column.
Poor separation between the product and an impurity 1. Inappropriate mobile phase polarity. 2. Column was overloaded with crude material. 3. Column was packed improperly, leading to channeling. 4. Flow rate is too fast. 1. Optimize the mobile phase using TLC. Test various solvent ratios to maximize the difference in Rf values (ΔRf) between your product and the impurity.2. Reduce the amount of crude material loaded. Maintain a proper ratio of stationary phase to sample.3. Ensure the column is packed uniformly without any air bubbles or cracks. 4. Reduce the flow rate to allow for better equilibration between the stationary and mobile phases.
Product elutes too quickly (with the solvent front) 1. Mobile phase is too polar. 1. Decrease the polarity of the mobile phase. Start with a higher ratio of the non-polar solvent (e.g., 20:1 petroleum ether:ethyl acetate).
Streaking or tailing of the product band 1. Crude sample was not fully dissolved before loading. 2. The compound is interacting strongly with the silica gel. 3. The column was overloaded. 1. Ensure the sample is dissolved in a minimal amount of a solvent in which it is highly soluble before loading. Alternatively, use the dry-loading technique.2. Add a small amount of a slightly more polar solvent (like dichloromethane) or a competing agent (like triethylamine for basic compounds, though not typically necessary for this product) to the mobile phase. 3. Reduce the amount of material loaded onto the column.
Multiple fractions contain a mix of product and impurities 1. The separation is inherently difficult. 2. Fractions were collected in too large of volumes. 1. Use a shallower solvent gradient or run the column isocratically with the optimized mobile phase. 2. Collect smaller fractions to better isolate the pure compound as it elutes.

Detailed Experimental Protocol: Column Chromatography of 3'-Bromomethylacetophenone

This protocol outlines a standard procedure for the purification of 3'-bromomethylacetophenone.

1. Materials and Reagents:

  • Crude 3'-bromomethylacetophenone

  • Silica gel (flash grade, 230-400 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand (optional)

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

2. Preparation of the Column:

  • Secure a glass column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • (Optional) Add a thin layer of sand on top of the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10:1 petroleum ether:ethyl acetate).

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading:

  • Wet Loading: Dissolve the crude 3'-bromomethylacetophenone in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully add the solution to the top of the silica bed using a pipette.

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

  • Begin collecting fractions in separate tubes or flasks.

  • Monitor the separation by periodically analyzing the collected fractions using TLC.

  • If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., from 10:1 to 5:1 petroleum ether:ethyl acetate).

5. Product Isolation:

  • Combine the fractions that contain the pure 3'-bromomethylacetophenone (as determined by TLC).

  • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).

Visualization

Troubleshooting_Workflow start Start Purification tlc Run TLC to find optimal solvent system (Rf ~0.2-0.3) start->tlc pack_column Pack column with silica gel tlc->pack_column load_sample Load crude sample pack_column->load_sample run_column Run column and collect fractions load_sample->run_column analyze_fractions Analyze fractions by TLC run_column->analyze_fractions issue Problem Encountered? analyze_fractions->issue no_elution Product not eluting? issue->no_elution Yes success Combine pure fractions and evaporate solvent issue->success No increase_polarity Increase mobile phase polarity no_elution->increase_polarity Yes poor_separation Poor separation? no_elution->poor_separation No increase_polarity->run_column optimize_solvent Re-optimize solvent system (shallower gradient) poor_separation->optimize_solvent Yes streaking Streaking/Tailing? poor_separation->streaking No optimize_solvent->pack_column streaking->run_column No, other issue dry_load Use dry loading method streaking->dry_load Yes dry_load->load_sample end Purified Product success->end

Caption: Troubleshooting workflow for column chromatography purification.

How to avoid side products in the synthesis of 1-(3-Bromomethyl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-(3-Bromomethyl-phenyl)-ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid the formation of side products during this critical benzylic bromination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The synthesis is typically achieved through a free-radical bromination of the benzylic position of 1-(3-methylphenyl)ethanone. This reaction is a specific example of the Wohl-Ziegler reaction, which uses N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under anhydrous conditions.[1][2][3]

Q2: What are the most common side products in this synthesis?

A2: The primary side products include:

  • Dibrominated Product: 1-(3-Dibromomethyl-phenyl)-ethanone, resulting from over-bromination.[4]

  • Ring Bromination Products: Electrophilic aromatic substitution can lead to bromination on the aromatic ring, for example, at positions ortho or para to the acetyl group.

  • α-Brominated Ketone: Bromination at the carbon adjacent to the carbonyl group, forming 2-bromo-1-(3-methylphenyl)-ethanone.

  • Hydrolysis Product: If water is present, the desired product can hydrolyze to 1-(3-Hydroxymethyl-phenyl)-ethanone.

Q3: Why is N-Bromosuccinimide (NBS) the preferred brominating agent?

A3: NBS is preferred over molecular bromine (Br₂) because it allows for a slow, controlled generation of a low concentration of bromine and bromine radicals in situ.[1][5] This low concentration favors the desired radical substitution at the benzylic position and minimizes competing side reactions like electrophilic addition to the aromatic ring.[1][5]

Q4: How does the quality of NBS affect the reaction outcome?

A4: The purity of NBS is crucial. Old or impure NBS can contain excess molecular bromine or HBr, which can initiate ionic side reactions, particularly ring bromination, leading to a complex product mixture and reduced yield of the desired product.[4] It is often recommended to use freshly recrystallized NBS for best results.

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Solution(s)
High percentage of dibrominated product in final mixture (e.g., detected by GC-MS or NMR). 1. Excess of NBS used.2. Reaction temperature is too high, increasing reaction rate indiscriminately.[6][7]1. Use a stoichiometric amount of NBS relative to the starting material (1.0 to 1.1 equivalents).2. Carefully control the reaction temperature. Start at a moderate temperature (e.g., reflux in CCl₄, ~77°C) and monitor the reaction progress closely.
Significant amount of ring-brominated side products observed. 1. Presence of acid impurities (e.g., HBr in NBS).2. Use of a polar or protic solvent.3. Reaction run in the absence of a radical initiator or light, favoring ionic pathways.1. Use freshly recrystallized, high-purity NBS.[4]2. Ensure the use of a non-polar, anhydrous solvent such as carbon tetrachloride (with appropriate safety precautions) or trifluorotoluene.[3]3. Ensure an adequate amount of a radical initiator (AIBN or BPO) is used and that the reaction is initiated properly (e.g., with heat or UV light).
Presence of the starting material, 1-(3-methylphenyl)-ethanone, after extended reaction time. 1. Insufficient radical initiation.2. Decomposition of the radical initiator.3. Reaction temperature is too low.1. Ensure the radical initiator is fresh and active. AIBN and BPO have finite shelf lives.2. Add the initiator in portions if the reaction is sluggish over a long period.3. Ensure the reaction temperature is sufficient to cause homolysis of the initiator (for AIBN, typically >65°C).[2]
Formation of α-brominated ketone is detected. The reaction conditions are favoring enol or enolate formation, which can then be brominated. This can be promoted by acidic or basic conditions.1. Maintain neutral and anhydrous conditions. The addition of a non-nucleophilic base like barium carbonate can sometimes help scavenge acid byproducts.[1]
Product appears to have decomposed or hydrolyzed upon workup. Presence of water during the reaction or aqueous workup leading to the hydrolysis of the benzylic bromide.1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. During workup, use non-aqueous methods if possible or minimize contact time with water. Wash with brine and dry thoroughly with an agent like MgSO₄ or Na₂SO₄.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from standard Wohl-Ziegler bromination procedures.

Materials:

  • 1-(3-methylphenyl)-ethanone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq), freshly recrystallized

  • Azobisisobutyronitrile (AIBN) (0.02 eq)

  • Carbon tetrachloride (CCl₄), anhydrous (Note: CCl₄ is toxic and ozone-depleting; trifluorotoluene is a recommended alternative).[3]

  • Anhydrous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(3-methylphenyl)-ethanone and anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide and AIBN to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under an inert atmosphere (e.g., nitrogen). The reaction can also be initiated with a UV lamp.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide is floating on the surface of the solvent.[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash with a saturated NaHCO₃ solution to remove any remaining HBr, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, which is often a yellow to brown oil.

  • Purify the crude product via flash column chromatography if necessary.

Purification Protocol: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Reaction Pathway and Side Reactions

Reaction_Pathway Start 1-(3-methylphenyl)-ethanone NBS NBS, AIBN, hv/Δ Start->NBS Side2 Ring Bromination Product Start->Side2 Ionic Pathway (Acidic Impurities) Side3 α-Brominated Ketone Start->Side3 Enol Pathway Product This compound (Desired Product) NBS->Product Radical Pathway (Benzylic) Side1 1-(3-Dibromomethyl-phenyl)-ethanone (Dibromination) Product->Side1 Excess NBS / High Temp

Caption: Main reaction pathway to this compound and key side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Analysis (GC-MS / NMR) HighDibromo High Dibromination? Start->HighDibromo HighRingBromo High Ring Bromination? HighDibromo->HighRingBromo No Action1 Reduce NBS stoichiometry (1.0-1.1 eq) Lower reaction temperature HighDibromo->Action1 Yes LowConversion Low Conversion? HighRingBromo->LowConversion No Action2 Use fresh/recrystallized NBS Ensure anhydrous, non-polar solvent Check initiator activity HighRingBromo->Action2 Yes Success High Yield of Desired Product LowConversion->Success No Action3 Check initiator quality/amount Increase temperature moderately Increase reaction time LowConversion->Action3 Yes Action1->Start Re-run Experiment Action2->Start Re-run Experiment Action3->Start Re-run Experiment

Caption: A logical workflow for troubleshooting undesired outcomes in the synthesis.

References

Technical Support Center: Optimizing Substitutions on 3-Acetylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions for substitutions on 3-acetylbenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during substitution reactions with 3-acetylbenzyl bromide.

Q1: My Williamson ether synthesis with 3-acetylbenzyl bromide is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in Williamson ether synthesis with 3-acetylbenzyl bromide can stem from several factors. Primarily, the reaction conditions, including the choice of base, solvent, and temperature, are critical.

Common Causes & Solutions:

  • Weak Base: Incomplete deprotonation of the alcohol is a frequent issue. Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates a wide range of alcohols to form the alkoxide nucleophile. Milder bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more acidic phenols, but may require higher temperatures or longer reaction times.

  • Inappropriate Solvent: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive. Protic solvents like ethanol or water can solvate the nucleophile, reducing its reactivity.

  • Sub-optimal Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions, such as elimination or decomposition of the starting material. A common starting point is room temperature, with gentle heating (e.g., 50-60 °C) if the reaction is sluggish.

  • Steric Hindrance: While 3-acetylbenzyl bromide is a primary benzylic halide and generally well-suited for SN2 reactions, a bulky alcohol can hinder the nucleophilic attack.[1] If you are using a sterically demanding alcohol, consider using a stronger base and a more polar aprotic solvent to maximize the concentration and reactivity of the alkoxide.

Troubleshooting Workflow:

G start Low Yield in Williamson Ether Synthesis check_base Is the base strong enough for complete deprotonation? start->check_base check_solvent Are you using a polar aprotic solvent (e.g., DMF, DMSO)? check_base->check_solvent Yes solution_base Switch to a stronger base (e.g., NaH). check_base->solution_base No check_temp Is the temperature optimized (avoiding decomposition)? check_solvent->check_temp Yes solution_solvent Change to a suitable polar aprotic solvent. check_solvent->solution_solvent No check_sterics Is the alcohol sterically hindered? check_temp->check_sterics Yes solution_temp Optimize temperature (e.g., start at RT, then gently heat). check_temp->solution_temp No solution_sterics Use a stronger base and more polar solvent. check_sterics->solution_sterics Yes

Caption: Troubleshooting low yields in Williamson ether synthesis.

Q2: I am observing multiple products in the reaction of 3-acetylbenzyl bromide with amines. How can I achieve selective mono-alkylation?

A2: The reaction of alkyl halides with amines can be difficult to control, often leading to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts due to the increasing nucleophilicity of the product amine.[2][3]

Strategies for Selective Mono-alkylation:

  • Use a Large Excess of the Amine: By using a large excess of the starting amine, the probability of the 3-acetylbenzyl bromide reacting with the desired primary amine is much higher than with the mono-alkylated product. This is often the simplest approach.

  • Protecting Groups: For more complex syntheses, consider using an amine with a protecting group that can be removed after the substitution reaction.

  • Alternative Synthetic Routes: Consider reductive amination of 3-acetylbenzaldehyde as an alternative route to the desired mono-alkylated amine.

Reaction Pathway Leading to Multiple Products:

G A 3-Acetylbenzyl Bromide C Mono-alkylated Product (Secondary Amine) A->C + R-NH2 B Primary Amine (R-NH2) D Di-alkylated Product (Tertiary Amine) C->D + 3-Acetylbenzyl Bromide E Quaternary Ammonium Salt D->E + 3-Acetylbenzyl Bromide

Caption: Pathway of over-alkylation in amine substitutions.

Q3: My reaction with a thiol nucleophile is not proceeding to completion. What conditions should I consider?

A3: Thiols are generally excellent nucleophiles.[4] If the reaction is not proceeding, the issue might be related to the base used to form the thiolate or the reaction conditions.

Recommendations:

  • Thiolate Formation: Thiols are more acidic than alcohols, so weaker bases like sodium hydroxide or potassium carbonate are often sufficient to form the thiolate anion.

  • Solvent Choice: Similar to other SN2 reactions, polar aprotic solvents are generally effective.

  • Phase Transfer Catalysis: For reactions where the nucleophile and substrate have low mutual solubility, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective in transporting the nucleophile to the organic phase.[5]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

  • Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.2 equivalents) to a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C.

  • Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Substitution Reaction: Cool the mixture back to 0 °C and add a solution of 3-acetylbenzyl bromide (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Benzyl Thioethers using a Phase Transfer Catalyst [5]

  • Reaction Setup: To a solution of the thiol (1.0 equivalent) in a suitable solvent (e.g., monochlorobenzene), add sodium hydrogen sulfide (NaSH, 1.2 equivalents) and tetrabutylammonium bromide (TBAB, 0.1 equivalents).

  • Addition of Electrophile: Add 3-acetylbenzyl bromide (1.1 equivalents) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.

  • Work-up: Upon completion, add water and separate the organic layer. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the product by column chromatography.

Protocol 3: Cyanation of 3-Acetylbenzyl Bromide

  • Reaction Setup: In a round-bottom flask, dissolve 3-acetylbenzyl bromide (1.0 equivalent) in a polar aprotic solvent such as DMSO or DMF.

  • Addition of Cyanide Source: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 equivalents). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the reaction is complete as monitored by TLC.

  • Work-up: Carefully pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting nitrile by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction conditions for substitutions on benzyl bromides, which can be used as a starting point for optimizing reactions with 3-acetylbenzyl bromide.

Table 1: Optimization of Williamson Ether Synthesis Conditions

Nucleophile (Alcohol)BaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃AcetoneReflux12~85
EthanolNaHTHF/DMF25 - 506>90
IsopropanolNaHDMF6012~70
tert-ButanolKOtBuTHF2524Low (Elimination)

Table 2: Conditions for Substitution with Various Nucleophiles

NucleophileReagentsSolventTemperature (°C)Time (h)Yield (%)
Aniline (excess)-EthanolReflux8~60 (mono-alkylated)
Sodium AzideNaN₃DMF/H₂O804>90
Sodium ThiophenoxideNaSPhEthanol252>95
Sodium CyanideNaCNDMSO606~80

Signaling Pathways and Workflows

General SN2 Reaction Workflow:

G start Start reagents Combine 3-acetylbenzyl bromide, nucleophile, and solvent start->reagents base Add base (if required) reagents->base reaction Stir at optimized temperature base->reaction monitor Monitor reaction progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Quench reaction and perform aqueous workup monitor->workup Reaction complete purify Purify crude product (chromatography/recrystallization) workup->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A generalized workflow for SN2 reactions.

References

Storage and handling of 1-(3-Bromomethyl-phenyl)-ethanone to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of 1-(3-Bromomethyl-phenyl)-ethanone to prevent its degradation. Below you will find troubleshooting guides in a question-and-answer format, a summary of stability data, detailed experimental protocols for stability assessment, and a logical workflow for addressing degradation issues.

Troubleshooting Guides & FAQs

This section addresses specific issues that researchers may encounter during the storage and use of this compound.

Question: I've observed a decrease in the purity of my this compound sample over time, even when stored in the refrigerator. What could be the cause?

Answer: Several factors could contribute to the degradation of this compound, even under refrigeration. The primary culprits are hydrolysis, photodegradation, and thermal decomposition. Moisture in the storage container or atmosphere can lead to hydrolysis of the benzylic bromide. Exposure to light, especially UV light, can cause photodegradation. Although refrigeration slows down chemical reactions, it does not completely stop them, and thermal decomposition can still occur over extended periods. It is also possible that the container is not completely inert or that residual acid or base on the glassware is catalyzing degradation.

Question: My reaction yield using this compound is lower than expected. Could the quality of the starting material be the issue?

Answer: Yes, the quality of this compound is critical for successful reactions. If the compound has degraded, it will contain impurities that can interfere with your reaction. Common degradation products include 1-(3-(hydroxymethyl)phenyl)ethanone from hydrolysis and various photoproducts if exposed to light. It is advisable to check the purity of your starting material by a suitable analytical method like HPLC or NMR before use, especially if it has been stored for a long time.

Question: I noticed a color change in my this compound sample, from white/off-white to a yellowish or brownish hue. What does this indicate?

Answer: A color change is a common indicator of degradation. The formation of colored byproducts is often a result of decomposition. This can be due to exposure to light, air (oxidation), or trace impurities. If you observe a color change, it is highly recommended to re-analyze the purity of the compound before using it in your experiments.

Question: How can I minimize the risk of hydrolysis during storage and handling?

Answer: To minimize hydrolysis, it is crucial to protect the compound from moisture. Store this compound in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. Use a desiccator for long-term storage. When handling the compound, work in a dry environment and use dry glassware and solvents.

Question: What are the best practices for handling this compound to prevent degradation during an experiment?

Answer: To prevent degradation during experimental use, follow these best practices:

  • Use the compound in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid exposure to direct sunlight or strong artificial light. Use amber-colored glassware or wrap your reaction vessel in aluminum foil.

  • Use dry, inert solvents and reagents.

  • If the reaction is sensitive to acid, consider using a non-acidic solvent or adding an acid scavenger.

Stability Data

Due to the reactive nature of this compound, quantitative stability data can vary depending on the specific conditions. The following table summarizes general stability information and recommended storage conditions.

ParameterConditionRecommendation/Observation
Storage Temperature Recommended2-8 °C (refrigerated)[1]
Room TemperatureShort-term storage may be acceptable, but long-term storage at room temperature is not recommended due to the potential for thermal degradation.
Atmosphere RecommendedStore under an inert atmosphere (e.g., Nitrogen, Argon) to prevent oxidation and hydrolysis.[2]
AirExposure to air can lead to oxidative degradation and hydrolysis due to atmospheric moisture.
Light Exposure RecommendedStore in a light-resistant container (e.g., amber vial) or in the dark to prevent photodegradation. Benzylic bromides are known to be light-sensitive.
UV or SunlightExposure to UV or sunlight can lead to rapid degradation.
Humidity RecommendedStore in a dry environment, preferably in a desiccator, to minimize hydrolysis.
High HumidityHigh humidity will accelerate the rate of hydrolysis, leading to the formation of 1-(3-(hydroxymethyl)phenyl)ethanone and hydrobromic acid.
pH Acidic or Basic ConditionsThis compound is susceptible to both acid and base-catalyzed hydrolysis. Contact with strong acids or bases should be avoided. The rate of hydrolysis is pH-dependent.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for assessing the stability of this compound under various stress conditions.

Protocol 1: Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Buffer solutions (pH 4, 7, and 9)

  • Volumetric flasks, pipettes, and vials

  • HPLC system with a suitable column (e.g., C18)

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Reaction Setup: For each pH condition, add a small aliquot of the stock solution to a volumetric flask containing the buffer solution to achieve a final concentration of approximately 50 µg/mL.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25 °C or 40 °C).

  • Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Immediately analyze the withdrawn samples by HPLC to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH condition. The slope of the line will give the pseudo-first-order rate constant for hydrolysis.

Protocol 2: Photostability Assessment

Objective: To evaluate the susceptibility of this compound to degradation upon exposure to light.

Materials:

  • This compound

  • HPLC grade acetonitrile

  • Quartz or borosilicate glass vials

  • A photostability chamber equipped with a light source capable of emitting both visible and UVA light.

  • Aluminum foil

Methodology:

  • Sample Preparation: Prepare a solution of this compound in acetonitrile (e.g., 50 µg/mL) in transparent vials.

  • Control Sample: Prepare an identical set of samples and wrap them in aluminum foil to serve as dark controls.

  • Exposure: Place both the exposed and dark control samples in the photostability chamber. Expose the samples to a controlled light source.

  • Time Points: Withdraw samples (both exposed and dark control) at specific time intervals.

  • Analysis: Analyze the samples by HPLC to determine the concentration of this compound.

  • Data Analysis: Compare the degradation of the exposed samples to the dark controls to determine the extent of photodegradation.

Protocol 3: Thermal Stability Assessment

Objective: To assess the thermal stability of this compound in the solid state.

Materials:

  • This compound (solid)

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • Inert gas (Nitrogen or Argon)

Methodology:

  • TGA Analysis:

    • Place a small, accurately weighed amount of the sample into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous flow of inert gas.

    • Record the weight loss as a function of temperature to determine the onset of thermal decomposition.

  • DSC Analysis:

    • Place a small, accurately weighed amount of the sample into a DSC pan.

    • Heat the sample at a constant rate under an inert atmosphere.

    • Record the heat flow to detect thermal events such as melting and decomposition (exothermic or endothermic peaks).

Logical Workflow for Troubleshooting Degradation

The following diagram illustrates a logical workflow for identifying and addressing potential degradation of this compound.

degradation_troubleshooting cluster_observe Observation cluster_analyze Analysis cluster_identify Identification of Cause cluster_action Corrective Action observe_issue Suspected Degradation (e.g., low yield, color change) check_purity Check Purity (HPLC, NMR) observe_issue->check_purity is_impure Is the compound impure? check_purity->is_impure review_storage Review Storage Conditions (Temp, Light, Moisture) is_storage_improper Were storage conditions improper? review_storage->is_storage_improper is_impure->review_storage No purify_sample Purify Sample (e.g., recrystallization) is_impure->purify_sample Yes implement_proper_storage Implement Proper Storage: - Cool, dry, dark - Inert atmosphere is_storage_improper->implement_proper_storage Yes review_handling Review Handling Procedures is_storage_improper->review_handling No purify_sample->review_handling discard_sample Discard and Use New Sample implement_proper_storage->review_handling review_handling->discard_sample If purity is still an issue

Caption: Troubleshooting workflow for this compound degradation.

References

Managing the lachrymatory properties of 3'-bromomethylacetophenone safely

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on safely managing the lachrymatory properties of 3'-bromomethylacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 3'-bromomethylacetophenone?

A1: 3'-Bromomethylacetophenone is a lachrymatory agent, meaning it can cause irritation, pain, and tearing upon contact with the eyes. It is also a skin and respiratory irritant.[1][2][3] Inhalation of its vapors or dust can lead to respiratory discomfort, and direct contact with the skin can cause irritation and redness.[1][2]

Q2: What immediate actions should be taken in case of accidental exposure?

A2: In case of accidental exposure, it is crucial to act swiftly. For eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][3] For skin contact, wash the affected area thoroughly with soap and water.[1][3] If inhaled, move to a well-ventilated area and seek fresh air.[1][3] Contaminated clothing should be removed and washed before reuse.[1]

Q3: What are the appropriate storage conditions for 3'-bromomethylacetophenone?

A3: Store 3'-bromomethylacetophenone in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[4]

Q4: How should I dispose of waste containing 3'-bromomethylacetophenone?

A4: All waste containing 3'-bromomethylacetophenone should be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations.[2][3] Do not empty into drains.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving 3'-bromomethylacetophenone.

Problem Possible Cause Solution
Mild to moderate eye and respiratory irritation in the lab despite using a fume hood. - Improper fume hood sash height.- Turbulent airflow in the fume hood.- Minor spills or contaminated equipment outside the fume hood.- Ensure the fume hood sash is at the recommended height.- Keep the fume hood clutter-free to ensure proper airflow.- Decontaminate all surfaces and equipment that may have come into contact with the compound using a neutralizing solution (see Experimental Protocols).
Persistent lachrymatory odor in the laboratory. - Improperly sealed container.- Contaminated work surfaces or equipment.- Inadequate ventilation.- Check that the container is tightly sealed.- Thoroughly decontaminate all potentially contaminated surfaces with a suitable neutralizing agent.- Ensure the laboratory ventilation system is functioning correctly.
Skin irritation even after wearing gloves. - Inappropriate glove material.- Punctured or torn gloves.- Accidental contamination when removing gloves.- Use appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and consider double-gloving.- Inspect gloves for any damage before use.- Practice proper glove removal techniques to avoid skin contact.
Unexpected side reactions or product discoloration. - Presence of impurities in the starting material.- Reaction with incompatible materials.- Instability of the compound under reaction conditions.- Ensure the purity of 3'-bromomethylacetophenone before use.- Verify the compatibility of all reagents and solvents.- Alpha-halo ketones can be reactive; consider the potential for side reactions such as Favorskii rearrangement or reactions with nucleophiles.[5]

Quantitative Safety Data

Parameter Value Reference
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
First Aid Measures Eye Contact: Rinse with plenty of water for at least 15 minutes.Skin Contact: Wash with plenty of soap and water.Inhalation: Remove to fresh air.[1][3]

Experimental Protocols

Protocol 1: Decontamination of Work Surfaces
  • Preparation: Ensure proper personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Initial Cleaning: For visible spills, absorb the material with an inert absorbent material (e.g., sand or silica gel).[6]

  • Neutralization: Prepare a 10% sodium bicarbonate solution.

  • Application: Wipe the contaminated surface with the sodium bicarbonate solution. The bicarbonate will help to neutralize the acidic byproducts of hydrolysis.

  • Final Rinse: Wipe the surface with water, followed by a final wipe with 70% ethanol.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Protocol 2: Quenching of Reactions Containing 3'-Bromomethylacetophenone
  • Cooling: Cool the reaction mixture in an ice bath to slow down the reaction rate.

  • Neutralizing Agent: Slowly add a saturated solution of sodium bicarbonate or a dilute solution of a non-nucleophilic base to neutralize any unreacted alpha-halo ketone and acidic byproducts.

  • Monitoring: Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Extraction: Proceed with the workup and extraction as required by the specific experimental procedure.

Visualizations

experimental_workflow Safe Handling Workflow for 3'-Bromomethylacetophenone cluster_prep Preparation cluster_handling Handling and Reaction cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat prep_fume_hood Work in a certified chemical fume hood prep_ppe->prep_fume_hood Mandatory handling_weigh Weigh/dispense compound inside the fume hood prep_fume_hood->handling_weigh handling_reaction Perform reaction under inert atmosphere if necessary handling_weigh->handling_reaction cleanup_decon Decontaminate glassware and surfaces with neutralizing agent handling_reaction->cleanup_decon cleanup_waste Dispose of waste in -labeled hazardous waste container cleanup_decon->cleanup_waste

Caption: A logical workflow for the safe handling of 3'-bromomethylacetophenone in a laboratory setting.

spill_response_workflow Spill Response Protocol cluster_immediate_actions Immediate Actions cluster_containment Containment and Cleanup spill_detected Spill Detected alert_others Alert others in the vicinity spill_detected->alert_others evacuate_area Evacuate the immediate area if the spill is large alert_others->evacuate_area don_ppe Don appropriate PPE evacuate_area->don_ppe If safe to do so contain_spill Contain the spill with inert absorbent material don_ppe->contain_spill neutralize Apply neutralizing solution (e.g., 10% sodium bicarbonate) contain_spill->neutralize cleanup Collect and place in a sealed hazardous waste container neutralize->cleanup decontaminate_area Decontaminate the affected area cleanup->decontaminate_area

Caption: A step-by-step workflow for responding to a spill of 3'-bromomethylacetophenone.

References

Technical Support Center: Analysis of 1-(3-Bromomethyl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Bromomethyl-phenyl)-ethanone. The information provided will assist in the identification and characterization of potential impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: Impurities in this compound samples typically arise from the synthetic route, which commonly involves the bromination of 3'-methylacetophenone. The most probable impurities include:

  • Unreacted Starting Material: 3'-methylacetophenone

  • Isomeric Impurities: 1-(2-Bromomethyl-phenyl)-ethanone and 1-(4-Bromomethyl-phenyl)-ethanone, resulting from bromination at other positions on the aromatic ring.

  • Over-brominated Impurity: 1-(3-(Dibromomethyl)-phenyl)-ethanone, which can form if the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.

  • Reagent-derived By-products: If N-bromosuccinimide (NBS) is used as the brominating agent, succinimide will be a significant by-product.

  • Degradation Products: 1-(3-Hydroxymethyl-phenyl)-ethanone can form through the hydrolysis of the bromomethyl group, especially if the sample is exposed to moisture.

Q2: How can I identify these impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification of impurities.

  • High-Performance Liquid Chromatography (HPLC) is an excellent technique for separating the main component from its impurities. A reversed-phase method is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile and semi-volatile impurities. The mass spectra provide valuable information about the molecular weight and fragmentation patterns of the impurities, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the definitive structural confirmation of impurities. Both 1H and 13C NMR should be utilized.

Q3: What are the expected challenges in the analytical method development for this compound?

A3: Key challenges include:

  • Resolution of Isomers: The positional isomers of bromomethylacetophenone may have very similar polarities and boiling points, making their separation by chromatography challenging. Method optimization, including the choice of column, mobile phase, and temperature program, is crucial.

  • Thermal Lability: Bromomethyl compounds can be thermally labile and may degrade in the high temperatures of a GC inlet. Therefore, careful optimization of the GC-MS conditions is necessary to avoid the formation of artifacts.

  • Quantification of Trace Impurities: Accurate quantification of impurities present at low levels requires sensitive and validated analytical methods.

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Solution
Poor resolution between the main peak and an impurity peak Inappropriate column chemistry or mobile phase composition.1. Optimize the mobile phase composition (e.g., the ratio of organic solvent to water).2. Try a different column with a different stationary phase (e.g., C18, Phenyl-Hexyl).3. Adjust the pH of the mobile phase if any of the analytes are ionizable.
Extra peaks appearing in the chromatogram ("ghost peaks") Contamination of the injector, column, or mobile phase.[1]1. Flush the injector and the column with a strong solvent.2. Prepare fresh mobile phase.3. Ensure proper sample preparation to remove any interfering substances.[1]
Peak tailing Secondary interactions between the analyte and the stationary phase, or column overload.1. Use a high-purity silica column.2. Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.3. Reduce the injection volume or the sample concentration.
Inconsistent retention times Fluctuations in temperature, mobile phase composition, or flow rate.[2]1. Use a column oven to maintain a constant temperature.[2]2. Ensure the mobile phase is well-mixed and degassed.[2]3. Check the pump for leaks and ensure a stable flow rate.[2]
GC-MS Analysis
Problem Possible Cause Solution
Suspected thermal degradation of the analyte High inlet temperature.1. Lower the inlet temperature.2. Use a split/splitless inlet in split mode with a high split ratio to minimize residence time in the inlet.3. Consider derivatization of the analyte to a more thermally stable compound.
Poor separation of isomers Inadequate GC column or temperature program.1. Use a longer GC column or a column with a different stationary phase that offers better selectivity for the isomers.2. Optimize the oven temperature program with a slower ramp rate.
Ambiguous mass spectral interpretation Co-elution of compounds or complex fragmentation patterns.1. Improve the chromatographic separation to ensure pure mass spectra for each component.2. Use a soft ionization technique, such as chemical ionization (CI), to enhance the molecular ion peak.3. Compare the obtained mass spectra with a library of known compounds or with previously acquired data for reference standards.

Quantitative Data Summary

The following tables provide expected analytical data for this compound and its potential impurities. Please note that exact values may vary depending on the specific analytical conditions.

Table 1: HPLC Data (Estimated Retention Times)

Compound Structure Molecular Weight Estimated Retention Time (min) *
SuccinimideC₄H₅NO₂99.09~2-3
1-(3-Hydroxymethyl-phenyl)-ethanoneC₉H₁₀O₂150.17~4-6
3'-MethylacetophenoneC₉H₁₀O134.18~8-10
This compoundC₉H₉BrO213.07~12-15
1-(2-Bromomethyl-phenyl)-ethanoneC₉H₉BrO213.07~12-15
1-(4-Bromomethyl-phenyl)-ethanoneC₉H₉BrO213.07~12-15
1-(3-(Dibromomethyl)-phenyl)-ethanoneC₉H₈Br₂O291.97~18-22

*Estimated for a standard C18 column with a water/acetonitrile gradient.

Table 2: GC-MS Data (Expected m/z Values for Key Fragments)

Compound Molecular Ion (M+) Key Fragment Ions (m/z)
3'-Methylacetophenone134119, 91, 77, 43
This compound212/214133, 119, 91, 77, 43
1-(2-Bromomethyl-phenyl)-ethanone212/214133, 119, 91, 77, 43
1-(4-Bromomethyl-phenyl)-ethanone212/214133, 119, 91, 77, 43
1-(3-(Dibromomethyl)-phenyl)-ethanone290/292/294211/213, 132, 119, 91, 77, 43
1-(3-Hydroxymethyl-phenyl)-ethanone150133, 121, 105, 91, 77, 43
Succinimide9971, 55, 43

Table 3: 1H NMR Data (Expected Chemical Shifts in CDCl₃)

Compound Proton Assignment Expected Chemical Shift (ppm)
3'-Methylacetophenone-CH₃ (acetyl)~2.6
-CH₃ (ring)~2.4
Aromatic-H~7.2-7.8
This compound-CH₃ (acetyl)~2.6
-CH₂Br~4.5
Aromatic-H~7.4-7.9
1-(3-Hydroxymethyl-phenyl)-ethanone-CH₃ (acetyl)~2.6
-CH₂OH~4.7
-OHVariable
Aromatic-H~7.3-7.9
Succinimide-CH₂CH₂-~2.7
-NH-Variable

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Impurity Identification
  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C (Split mode, 20:1)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 amu

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL.

Protocol 3: NMR Spectroscopy for Structural Elucidation
  • Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Concentration: Approximately 10-20 mg of the isolated impurity in 0.6 mL of CDCl₃.

  • Experiments:

    • 1H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrals of the protons.

    • 13C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbons.

    • 2D NMR (COSY, HSQC, HMBC): If necessary, perform these experiments on isolated impurities to establish connectivity and confirm the final structure.

Visualizations

Impurity Formation Pathway

The following diagram illustrates the potential pathways for the formation of common impurities during the synthesis of this compound from 3'-methylacetophenone using a brominating agent like N-bromosuccinimide (NBS).

G A 3'-Methylacetophenone (Starting Material) B This compound (Main Product) A->B Bromination C 1-(2-Bromomethyl-phenyl)-ethanone (Isomeric Impurity) A->C Side Reaction D 1-(4-Bromomethyl-phenyl)-ethanone (Isomeric Impurity) A->D Side Reaction E 1-(3-(Dibromomethyl)-phenyl)-ethanone (Over-brominated Impurity) B->E Further Bromination F 1-(3-Hydroxymethyl-phenyl)-ethanone (Degradation Product) B->F Hydrolysis G NBS G->B H Succinimide (By-product) G->H Forms

Caption: Potential impurity formation pathways in the synthesis of this compound.

Analytical Workflow for Impurity Identification

This workflow outlines the logical steps for identifying and characterizing impurities in a sample of this compound.

G start Sample of This compound hplc HPLC Analysis (Purity Assessment & Separation) start->hplc gcms GC-MS Analysis (Identification of Volatile Impurities) start->gcms isolate Isolate Impurities (Preparative HPLC or Column Chromatography) hplc->isolate Impurity peaks detected nmr NMR Spectroscopy (1H, 13C, 2D) for Structural Elucidation gcms->nmr Unknown peaks detected isolate->nmr report Final Report (Impurity Profile) nmr->report

Caption: A typical analytical workflow for impurity identification and characterization.

References

Technical Support Center: Synthesis of 1-(3-Bromomethyl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Bromomethyl-phenyl)-ethanone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.

Issue IDProblemPossible CausesSuggested Solutions
SYN-001 Low or No Product Yield 1. Inactive N-bromosuccinimide (NBS).2. Insufficient radical initiator.3. Reaction temperature is too low.4. Inadequate reaction time.1. Recrystallize NBS from hot water before use. Impure NBS can appear yellow or brown.[1]2. Ensure the radical initiator (e.g., benzoyl peroxide or AIBN) is fresh and added in the correct stoichiometric amount.3. The reaction typically requires heating (reflux) to initiate radical formation.[1][2]4. Monitor the reaction progress using TLC to ensure completion.
SYN-002 Formation of Multiple Byproducts (e.g., dibrominated species) 1. Excess NBS.2. High reaction temperature or prolonged reaction time.3. Presence of impurities in the starting material.1. Use a controlled stoichiometry of NBS (typically 1.0-1.2 equivalents).2. Optimize the reaction temperature and time by monitoring with TLC.3. Ensure the purity of the starting 3-methylacetophenone.
SYN-003 Reaction Does Not Initiate 1. Radical initiator not decomposed.2. Presence of radical inhibitors (e.g., oxygen, certain impurities).1. Ensure the reaction is heated to a temperature sufficient for the decomposition of the chosen initiator (e.g., AIBN or benzoyl peroxide).[1]2. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
PUR-001 Difficulty in Product Purification 1. Presence of unreacted starting material.2. Formation of succinimide byproduct.3. Oily product that is difficult to crystallize.1. Use column chromatography for purification.2. Succinimide can be removed by washing the organic layer with water.3. If the product is an oil, purification can be achieved by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanism

  • What is the most common method for synthesizing this compound? The most common method is the radical bromination of 3-methylacetophenone using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a suitable solvent like carbon tetrachloride.[1][2] This reaction is a type of Wohl-Ziegler bromination.[1]

  • Why is a radical initiator necessary? A radical initiator is required to generate the bromine radical (Br•) from NBS, which then abstracts a benzylic hydrogen from 3-methylacetophenone to initiate the chain reaction.[1]

  • What are common side reactions to be aware of? Common side reactions include the formation of dibrominated products and α-bromoketones.[1] Using freshly recrystallized NBS and carefully controlling the stoichiometry can minimize these side reactions.[1]

Reagents and Solvents

  • How can I check the purity of N-bromosuccinimide (NBS)? Pure NBS is a white solid. A yellow or brown coloration indicates the presence of bromine, and the NBS should be recrystallized from hot water before use for best results.[1]

  • What solvents are suitable for this reaction? Anhydrous carbon tetrachloride is a classic solvent for Wohl-Ziegler reactions.[1] However, due to its toxicity, other non-polar solvents can also be used.

Safety Precautions

  • What are the main hazards associated with N-bromosuccinimide (NBS)? NBS is harmful if swallowed, causes severe skin burns and eye damage, and may intensify fire as it is an oxidizer.[3][4][5][6] It is important to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3][4][5][6]

  • How should I handle NBS safely? Handle NBS in a well-ventilated area and avoid creating dust.[4][5][6] Keep it away from heat, sparks, open flames, and other ignition sources.[3][5] Avoid contact with skin and eyes, and wash hands thoroughly after handling.[3]

  • What should I do in case of accidental exposure to NBS?

    • Skin contact: Immediately wash off with soap and plenty of water and consult a physician.[4][6]

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[4]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[4]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-methylacetophenone

  • N-bromosuccinimide (NBS), recrystallized

  • Benzoyl peroxide (or AIBN)

  • Carbon tetrachloride (or other suitable solvent), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 3-methylacetophenone in carbon tetrachloride, add N-bromosuccinimide and benzoyl peroxide.

  • Heat the reaction mixture to reflux and stir for the required time. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Example Synthesis of a Related Compound: 1-(4-(Bromomethyl)phenyl)ethanone [2]

ReagentMolar Mass ( g/mol )Amount (mg)Millimoles (mmol)Equivalents
4'-Methylacetophenone134.186004.471.0
N-Bromosuccinimide177.989555.371.2
Benzoyl Peroxide242.23310.130.03
Product Yield (mg) Yield (%)
1-(4-(Bromomethyl)phenyl)ethanone68371

This data is for the synthesis of the para-isomer and is provided as a reference.

Visualizations

Synthesis_Pathway 3-methylacetophenone 3-methylacetophenone This compound This compound 3-methylacetophenone->this compound NBS, Benzoyl Peroxide CCl4, Reflux

Caption: Synthesis of this compound.

Experimental_Workflow A 1. Reaction Setup (Reactants & Solvent) B 2. Heating & Reflux A->B C 3. Reaction Monitoring (TLC) B->C D 4. Workup (Filtration & Washing) C->D E 5. Purification (Column Chromatography) D->E F 6. Product Characterization E->F

Caption: General experimental workflow for the synthesis.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_NBS Is NBS pure? Start->Check_NBS Recrystallize_NBS Recrystallize NBS Check_NBS->Recrystallize_NBS No Check_Initiator Is initiator active? Check_NBS->Check_Initiator Yes Recrystallize_NBS->Check_Initiator Use_Fresh_Initiator Use fresh initiator Check_Initiator->Use_Fresh_Initiator No Check_Temp Is temperature adequate? Check_Initiator->Check_Temp Yes Use_Fresh_Initiator->Check_Temp Increase_Temp Increase temperature Check_Temp->Increase_Temp No Check_Inhibitors Inert atmosphere? Check_Temp->Check_Inhibitors Yes Increase_Temp->Check_Inhibitors Degas_Solvent Degas solvent and use inert atmosphere Check_Inhibitors->Degas_Solvent No End Re-run reaction Check_Inhibitors->End Yes Degas_Solvent->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Quenching Procedures for Reactions Involving 1-(3-Bromomethyl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching reactions that utilize 1-(3-bromomethyl-phenyl)-ethanone. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the safe and efficient handling of this reagent and its reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching a reaction involving this compound?

A1: Quenching serves to stop the chemical reaction at a desired point. This is typically achieved by neutralizing or destroying any unreacted this compound, which is a reactive electrophile. Proper quenching is crucial for preventing the formation of unwanted side products during the workup and purification stages.

Q2: What are the most common quenching agents for reactions with this compound?

A2: The choice of quenching agent depends on the specific reaction conditions and the nucleophile used. Common quenching agents include:

  • Water: Often used to hydrolyze the unreacted benzylic bromide.

  • Saturated aqueous ammonium chloride (NH₄Cl) solution: A mild acidic quencher used to neutralize basic reaction mixtures.[1][2]

  • Methanol: Can be used to quench reactions, for example, by reacting with borane complexes that may be present.[1]

  • Triethylamine: A base that can be used to quench excess this compound by forming a quaternary ammonium salt, which can often be removed by filtration.[3]

Q3: How do I choose the appropriate quenching agent for my specific reaction?

A3: The selection of a quenching agent should be based on the stability of your product and the nature of the reactants. For instance, if your product is sensitive to acid, you should avoid acidic quenching agents. If your reaction was run under basic conditions, a mild acid like saturated aqueous NH₄Cl can be used for neutralization.[1][2] The diagram below illustrates a general decision-making process.

Quenching Agent Selection Decision Tree for Quenching Agent Selection start Reaction Complete is_base_present Is a strong base present? start->is_base_present is_product_acid_sensitive Is the product acid-sensitive? is_base_present->is_product_acid_sensitive Yes is_product_base_sensitive Is the product base-sensitive? is_base_present->is_product_base_sensitive No use_nh4cl Use saturated aq. NH₄Cl is_product_acid_sensitive->use_nh4cl No use_water Use water is_product_acid_sensitive->use_water Yes is_product_base_sensitive->use_water No use_amine Consider quenching with an amine (e.g., triethylamine) is_product_base_sensitive->use_amine Yes end Proceed to Workup use_nh4cl->end use_water->end use_amine->end

Caption: Decision tree for selecting a suitable quenching agent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product Incomplete reaction or degradation of the product during workup.Ensure the reaction has gone to completion using techniques like TLC or LC-MS before quenching. Choose a quenching agent that is compatible with your product's stability (see FAQ A3).
Formation of multiple side products The quenching process is too slow, allowing for side reactions. The unreacted this compound may react with the solvent or other species present.Add the quenching agent rapidly while ensuring efficient stirring. Cool the reaction mixture in an ice bath before and during quenching to minimize side reactions.
An emulsion forms during aqueous workup The organic and aqueous layers are not separating cleanly.Add brine (saturated aqueous NaCl solution) to the separation funnel to help break the emulsion. If the emulsion persists, filtering the mixture through a pad of Celite can be effective.
The product is contaminated with a quaternary ammonium salt Triethylamine was used as a quenching agent and the resulting salt is soluble in the extraction solvent.After quenching with triethylamine, filter the reaction mixture to remove the precipitated ammonium salt before proceeding with the aqueous workup.[3]
Formation of an elimination product (styrene derivative) A strong, non-nucleophilic base was used, or the reaction was heated for an extended period, promoting elimination over substitution.[4][5]Use a milder base or a nucleophilic quenching agent. Control the reaction temperature carefully.

Quantitative Data

The following table presents representative yields for nucleophilic substitution reactions involving benzylic bromides, with different quenching and workup procedures. The data is illustrative and actual yields will depend on the specific reaction conditions.

Nucleophile Solvent Quenching Agent Workup Procedure Reported Yield Reference
1,3-Benzothiazole-2-thiolDMFCold WaterExtraction with EtOAc, washed with water, dried over CaCl₂, solvent removed in vacuo.99%[4]
Phenolic CompoundTHFDilute HClPartitioned between water and CH₂Cl₂, organic layer dried over Na₂SO₄, solvent evaporated.Not specified[2]
Benzyl AlcoholTHFWaterExtraction with ether, organic layer washed with brine, dried over Na₂SO₄.93%[2]
OximeTHFSaturated aq. NH₄ClAqueous workup.99%[1]

Experimental Protocols

Protocol 1: General Quenching and Workup for a Nucleophilic Substitution Reaction

This protocol is a general guideline for a nucleophilic substitution reaction where this compound is the electrophile.

1. Reaction Monitoring:

  • Before quenching, ensure the reaction is complete by a suitable analytical method (e.g., TLC, LC-MS).

2. Cooling:

  • Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath. This will help to control any exotherm during quenching and minimize side reactions.

3. Quenching:

  • Slowly add the chosen quenching agent (e.g., 20 mL of saturated aqueous NH₄Cl solution) to the stirred reaction mixture.[1][2] Monitor for any gas evolution or temperature increase.

4. Extraction:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add an appropriate organic solvent for extraction (e.g., 50 mL of ethyl acetate).

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Collect the organic layer. Extract the aqueous layer two more times with the organic solvent (e.g., 2 x 25 mL of ethyl acetate).

5. Washing:

  • Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual water.

6. Drying and Concentration:

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

7. Purification:

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Experimental Workflow General Quenching and Workup Workflow start Reaction Mixture cool Cool to 0 °C start->cool quench Slowly Add Quenching Agent cool->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product concentrate->purify end Final Product purify->end

Caption: A typical experimental workflow for quenching and workup.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the NMR Characterization of 1-(Bromomethyl-phenyl)-ethanone Isomers and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of key isomers and analogues of 1-(3-Bromomethyl-phenyl)-ethanone is presented, offering valuable insights for researchers in synthetic chemistry and drug development. Despite an extensive search of available spectral databases, experimental ¹H and ¹³C NMR data for this compound could not be located. This guide, therefore, provides a comparative analysis of the experimentally determined NMR data for its ortho and para isomers, 1-(2-Bromomethyl-phenyl)-ethanone and 1-(4-Bromomethyl-phenyl)-ethanone, as well as the analogous 1-(3-Chloromethyl-phenyl)-ethanone, to predict the spectral characteristics of the target compound and highlight the impact of substituent positioning on the chemical environment of the molecule.

This guide is intended to serve as a valuable resource for scientists engaged in the synthesis and characterization of substituted acetophenones, a common scaffold in medicinal chemistry. By presenting the NMR data of closely related compounds, we aim to facilitate the identification and structural confirmation of this compound and its derivatives.

Comparative NMR Data Analysis

The ¹H and ¹³C NMR spectral data for the ortho and para isomers of 1-(Bromomethyl-phenyl)-ethanone and for 1-(3-Chloromethyl-phenyl)-ethanone are summarized in the tables below. These data provide a framework for understanding the influence of the bromomethyl and chloromethyl groups on the chemical shifts of the aromatic and aliphatic protons and carbons.

¹H NMR Spectral Data Comparison
CompoundAr-H (ppm)-CH₂- (ppm)-CH₃ (ppm)
1-(2-Bromomethyl-phenyl)-ethanone 7.2-7.8 (m, 4H)4.9 (s, 2H)2.6 (s, 3H)
1-(4-Bromomethyl-phenyl)-ethanone 7.45 (d, J=8.4 Hz, 2H), 7.90 (d, J=8.4 Hz, 2H)4.45 (s, 2H)2.59 (s, 3H)
1-(3-Chloromethyl-phenyl)-ethanone 7.4-8.0 (m, 4H)4.6 (s, 2H)2.6 (s, 3H)

Note: 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet.

¹³C NMR Spectral Data Comparison
CompoundC=O (ppm)Ar-C (ppm)-CH₂- (ppm)-CH₃ (ppm)
1-(2-Bromomethyl-phenyl)-ethanone 201.1128.9, 129.5, 131.6, 132.4, 134.2, 139.131.530.2
1-(4-Bromomethyl-phenyl)-ethanone 197.6128.9 (2C), 129.4 (2C), 136.3, 144.232.126.7
1-(3-Chloromethyl-phenyl)-ethanone 197.1127.5, 128.8, 133.0, 134.4, 137.9, 138.845.426.7

Based on the trends observed in the data above, the following predictions can be made for the NMR spectrum of This compound :

  • ¹H NMR: The aromatic protons would likely appear as a complex multiplet in the region of 7.4-8.0 ppm. The benzylic protons of the -CH₂Br group are expected to resonate as a singlet around 4.5-4.7 ppm, and the methyl protons of the acetyl group as a singlet around 2.6 ppm.

  • ¹³C NMR: The carbonyl carbon signal is anticipated around 197 ppm. The aromatic carbon signals would be spread between 127 and 139 ppm. The benzylic carbon of the -CH₂Br group is expected in the range of 32-34 ppm, while the methyl carbon should appear around 26-27 ppm.

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for aromatic ketones, applicable to the compounds discussed in this guide.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for these types of compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently agitate until the sample is completely dissolved.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 220-250 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

  • Decoupling: Broadband proton decoupling is applied during acquisition to simplify the spectrum to singlets for each unique carbon.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants (for ¹H NMR) to elucidate the molecular structure.

Visualizing Molecular Structures and Relationships

The following diagrams, generated using the DOT language, illustrate the chemical structures of the discussed compounds and their isomeric relationship.

cluster_isomers Isomers of 1-(Bromomethyl-phenyl)-ethanone 1-(2-Bromomethyl-phenyl)-ethanone 1-(2-Bromomethyl-phenyl)-ethanone This compound This compound 1-(3-Chloromethyl-phenyl)-ethanone 1-(3-Chloromethyl-phenyl)-ethanone This compound->1-(3-Chloromethyl-phenyl)-ethanone Analogue 1-(4-Bromomethyl-phenyl)-ethanone 1-(4-Bromomethyl-phenyl)-ethanone cluster_ortho 1-(2-Bromomethyl-phenyl)-ethanone cluster_meta This compound cluster_para 1-(4-Bromomethyl-phenyl)-ethanone node_ortho node_ortho node_meta node_meta node_para node_para

A Comparative Guide to the Mass Spectrometry Analysis of 3'-Bromomethylacetophenone and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the characterization and quantification of 3'-bromomethylacetophenone and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of pharmacologically active molecules. Accurate and efficient analytical methods are therefore crucial for ensuring the purity, stability, and quality of these compounds throughout the research and development process.

Mass Spectrometry Analysis of 3'-Bromomethylacetophenone

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of 3'-bromomethylacetophenone and its derivatives. Electron ionization (EI) is a common ionization technique used for these types of small, relatively volatile molecules.

Predicted Fragmentation Pathway

The fragmentation of 3'-bromomethylacetophenone under electron ionization is predicted to follow several key pathways, primarily driven by the presence of the bromine atom, the carbonyl group, and the aromatic ring. The presence of bromine is particularly useful for identification due to its characteristic isotopic pattern, with two major isotopes, 79Br and 81Br, in nearly equal abundance, resulting in two peaks of similar intensity separated by 2 m/z units for any bromine-containing fragment.[1]

A predicted fragmentation pathway for 3'-bromomethylacetophenone is as follows:

  • Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion [M]•+.

  • Alpha-Cleavage: The bond between the carbonyl group and the bromomethyl group can break, leading to the formation of the stable 3-methylbenzoyl cation.

  • Loss of Bromine: The carbon-bromine bond can cleave, resulting in the loss of a bromine radical.

  • Loss of Carbon Monoxide: The 3-methylbenzoyl cation can further fragment by losing a neutral carbon monoxide molecule to form a substituted phenyl cation.

  • Formation of Tropylium Ion: Rearrangement of the phenyl cation can lead to the formation of the highly stable tropylium ion.

Predicted Fragmentation Pathway of 3'-Bromomethylacetophenone

fragmentation_pathway M [M]•+ m/z 212/214 F1 [M - CH2Br]•+ m/z 119 M->F1 - •CH2Br F2 [M - Br]•+ m/z 133 M->F2 - •Br F3 [M - CO]•+ m/z 184/186 M->F3 - CO F4 [C7H7O]+ m/z 107 F1->F4 - C2H2 F5 [C7H7]+ m/z 91 F4->F5 - CO

Caption: Predicted electron ionization fragmentation pathway of 3'-bromomethylacetophenone.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results. Below are typical starting protocols for the analysis of 3'-bromomethylacetophenone by GC-MS and HPLC-MS.

GC-MS Protocol

Gas chromatography-mass spectrometry is well-suited for the analysis of volatile and semi-volatile compounds like 3'-bromomethylacetophenone.

Sample Preparation:

  • Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • If necessary, perform a serial dilution to bring the concentration into the linear range of the instrument.

  • Transfer the solution to a GC vial.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temperature 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Source Temperature 230 °C
Quadrupole Temp. 150 °C
HPLC-MS Protocol

High-performance liquid chromatography-mass spectrometry is a versatile technique for a wide range of compounds, including those that are less volatile or thermally labile.

Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Perform serial dilutions as needed.

Instrumentation and Conditions:

ParameterSetting
Liquid Chromatograph Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Agilent 6545XT AdvanceBio Q-TOF or equivalent
Ionization Mode Electrospray Ionization (ESI), positive mode
Mass Range m/z 50-500
Capillary Voltage 3500 V
Fragmentor Voltage 175 V
Gas Temperature 325 °C

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for structural information, sensitivity, and sample throughput.

TechniquePrincipleTypical LOD/LOQAdvantagesDisadvantages
GC-MS Separation by gas chromatography, detection by mass spectrometry.ppb range[2]High sensitivity and specificity, provides structural information through fragmentation patterns.Requires volatile and thermally stable compounds.
HPLC-MS Separation by liquid chromatography, detection by mass spectrometry.ppm to ppb range[2]Applicable to a wide range of compounds, including non-volatile and thermally labile ones; high sensitivity and specificity.Can be more complex to operate and maintain than GC-MS.
NMR Spectroscopy Interaction of atomic nuclei with an external magnetic field.mg rangeProvides detailed structural information, non-destructive.Lower sensitivity compared to MS techniques, more expensive instrumentation.[3]
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.µg to mg rangeFast and simple, provides information about functional groups.Limited structural information, lower sensitivity than MS.[3]

Analytical Workflow for Compound Identification and Quantification

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data_analysis Data Analysis SP1 Weighing and Dissolution SP2 Serial Dilution SP1->SP2 NMR NMR SP1->NMR FTIR FTIR SP1->FTIR SP3 Filtration (for HPLC) SP2->SP3 GCMS GC-MS SP2->GCMS HPLCMS HPLC-MS SP3->HPLCMS DA1 Spectral Interpretation GCMS->DA1 HPLCMS->DA1 NMR->DA1 FTIR->DA1 DA2 Library Matching (MS) DA1->DA2 DA3 Quantification DA1->DA3

Caption: General analytical workflow for the analysis of 3'-bromomethylacetophenone.

Conclusion

Mass spectrometry, particularly when coupled with a chromatographic separation technique like GC or HPLC, offers a powerful and sensitive method for the analysis of 3'-bromomethylacetophenone and its derivatives. GC-MS is the preferred method for volatile and thermally stable derivatives, providing excellent sensitivity and structural information. HPLC-MS is more versatile and can be applied to a broader range of derivatives, including those that are less volatile or prone to thermal degradation.

While NMR and FTIR provide valuable complementary structural information, they generally lack the sensitivity of mass spectrometry for trace-level analysis. The choice of the most appropriate analytical technique will ultimately depend on the specific goals of the analysis, the nature of the derivative, and the available instrumentation. For comprehensive characterization, a combination of these techniques is often employed.

References

Comparative FT-IR Spectroscopic Analysis of 1-(3-Bromomethyl-phenyl)-ethanone and Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(3-Bromomethyl-phenyl)-ethanone against two structurally related compounds: 1-(3-bromophenyl)-ethanone and 1-(3-methylphenyl)-ethanone. This comparison offers valuable insights for researchers in drug development and chemical synthesis by highlighting the influence of the bromomethyl substituent on the vibrational frequencies of the molecule.

Executive Summary

Infrared spectroscopy is a powerful analytical technique for the identification and characterization of molecular structures. This guide presents a detailed comparison of the FT-IR spectral data of this compound with its bromo- and methyl-substituted analogs. While a complete, assigned experimental spectrum for this compound is not publicly available, a predictive analysis based on the spectra of its analogs allows for the confident assignment of its characteristic vibrational modes. The data presented herein serves as a valuable reference for the identification and quality control of this compound in a research or industrial setting.

FT-IR Spectral Data Comparison

The following table summarizes the key FT-IR absorption bands for this compound and its structural analogs. The assignments are based on established group frequency correlations and comparison with the experimental spectra of the analogs obtained from the NIST Chemistry WebBook.[1][2]

Wavenumber (cm⁻¹)Functional Group AssignmentThis compound (Predicted)1-(3-bromophenyl)-ethanone[2]1-(3-methylphenyl)-ethanone[1]
~3060Aromatic C-H Stretch
~2925Aliphatic C-H Stretch (CH₂)
~1685C=O Stretch (Aryl Ketone)
~1580, ~1470Aromatic C=C Stretch
~1430CH₂ Scissoring
~1260C-O Stretch (Acetyl)
~790, ~680Aromatic C-H Bend (m-subst.)
~600C-Br Stretch

Experimental Protocol

The following is a generalized protocol for acquiring FT-IR spectra of solid aromatic ketones, such as this compound, using the Attenuated Total Reflectance (ATR) technique.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • A single-reflection diamond ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by recording a background spectrum and verifying the absence of contaminant peaks.

  • If necessary, clean the crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

  • Place a small amount of the solid sample onto the center of the ATR crystal.

  • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the FT-IR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • To improve the signal-to-noise ratio, co-add a minimum of 16 scans.

  • Process the resulting spectrum by performing a baseline correction and, if necessary, a smoothing function.

Logical Workflow for Spectral Comparison

The following diagram illustrates the logical workflow for the comparative analysis of the FT-IR spectra.

logical_workflow cluster_data_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_interpretation Interpretation & Conclusion Target This compound Identify_Functional_Groups Identify Common Functional Groups (C=O, Aromatic C-H, etc.) Target->Identify_Functional_Groups Analog1 1-(3-bromophenyl)-ethanone Analog1->Identify_Functional_Groups Analog2 1-(3-methylphenyl)-ethanone Analog2->Identify_Functional_Groups Compare_Fingerprint Compare Fingerprint Regions (1400-600 cm⁻¹) Identify_Functional_Groups->Compare_Fingerprint Identify_Unique_Peaks Identify Unique Peaks (e.g., C-Br, CH₂ bend) Compare_Fingerprint->Identify_Unique_Peaks Assign_Target_Peaks Assign Peaks for Target Compound Identify_Unique_Peaks->Assign_Target_Peaks Conclusion Draw Conclusions on Substituent Effects Assign_Target_Peaks->Conclusion

Caption: Logical workflow for comparative FT-IR spectral analysis.

Discussion

The predicted FT-IR spectrum of this compound is expected to exhibit key features from both of its structural analogs. The strong carbonyl (C=O) stretch of the aryl ketone will be present around 1685 cm⁻¹, similar to both 1-(3-bromophenyl)-ethanone and 1-(3-methylphenyl)-ethanone.[1][2] The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, and the characteristic out-of-plane bending modes for meta-disubstituted benzene rings will appear in the 900-650 cm⁻¹ region.

The primary distinguishing features for this compound will arise from the bromomethyl group. The presence of a C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹. Additionally, the methylene (-CH₂-) group will introduce aliphatic C-H stretching vibrations around 2925 cm⁻¹ and a characteristic scissoring (bending) vibration near 1430 cm⁻¹. By comparing the spectrum to that of 1-(3-methylphenyl)-ethanone, the influence of the electronegative bromine atom on the adjacent C-H bonds may also be observed as slight shifts in their absorption frequencies.

Conclusion

This comparative guide provides a foundational understanding of the FT-IR spectroscopic characteristics of this compound. By leveraging the spectral data of its close structural analogs, researchers can confidently identify the key vibrational modes of the target compound. The provided experimental protocol offers a standardized method for obtaining high-quality FT-IR data for this and similar aromatic ketones. This information is crucial for the unambiguous identification and quality assessment of this compound in various scientific and industrial applications.

References

A Comparative Guide to 1-(3-Bromomethyl-phenyl)-ethanone and 1-(4-bromomethyl-phenyl)-ethanone for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. The positional isomerism of reagents can significantly influence their reactivity, stability, and ultimately the biological activity of the final product. This guide provides a detailed comparison of two such isomers: 1-(3-bromomethyl-phenyl)-ethanone and 1-(4-bromomethyl-phenyl)-ethanone, focusing on their chemical properties, synthesis, and a theoretical examination of their reactivity based on fundamental chemical principles.

This comparison aims to be an objective resource, supported by available data, to aid in the strategic selection of these reagents for synthetic applications. Due to a lack of direct comparative experimental studies in the current literature, the discussion on reactivity is based on established principles of organic chemistry.

Physicochemical and Structural Properties

A summary of the key quantitative data for this compound and 1-(4-bromomethyl-phenyl)-ethanone is presented below. These properties are essential for designing reaction conditions and for the purification of products.

PropertyThis compound1-(4-bromomethyl-phenyl)-ethanone
CAS Number 75369-41-451229-51-7
Molecular Formula C₉H₉BrOC₉H₉BrO
Molecular Weight 213.07 g/mol 213.07 g/mol
Appearance Not specified in readily available literatureBrown oil or colorless to off-white/yellow-brown solid[1][2]
Melting Point Not specified in readily available literature32.00 °C
Boiling Point Not specified in readily available literature134.00 °C
Solubility Not specified in readily available literatureVery slightly soluble in water (0.66 g/L at 25°C)

Synthesis and Experimental Protocols

The synthesis of both isomers typically proceeds via the free-radical bromination of the corresponding methylacetophenone precursor. The general approach involves the use of a brominating agent, such as N-bromosuccinimide (NBS), and a radical initiator, like benzoyl peroxide or AIBN, in a non-polar solvent.

Experimental Protocol: Synthesis of 1-(4-bromomethyl-phenyl)-ethanone

A general and reliable method for the synthesis of 1-(4-bromomethyl-phenyl)-ethanone has been reported.[1]

Materials:

  • 1-(4-methylphenyl)ethanone (4'-methylacetophenone)

  • N-bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride (CCl₄)

Procedure:

  • Dissolve 1-(4-methylphenyl)ethanone (1.0 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.2 equivalents) and a catalytic amount of benzoyl peroxide (0.03 equivalents) to the solution.

  • Heat the reaction mixture to reflux for approximately 3 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product, 1-(4-bromomethyl-phenyl)-ethanone, can be purified further if necessary, and is often obtained as a brown oil.[1]

Experimental Protocol: Synthesis of this compound

A specific, detailed protocol for the synthesis of this compound is not as commonly cited as for its para-isomer. However, the synthesis can be reliably achieved using a similar free-radical bromination of 1-(3-methylphenyl)ethanone (3'-methylacetophenone). The following is a generalized protocol based on standard procedures for benzylic bromination.

Materials:

  • 1-(3-methylphenyl)ethanone (3'-methylacetophenone)

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide

  • A suitable solvent such as carbon tetrachloride or cyclohexane

Procedure:

  • In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(3-methylphenyl)ethanone (1.0 equivalent) in the chosen solvent.

  • Add N-bromosuccinimide (1.1-1.2 equivalents) and a catalytic amount of a radical initiator like AIBN.

  • Heat the mixture to reflux. The reaction can also be initiated by UV light.

  • Monitor the reaction for the consumption of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid succinimide from the reaction mixture.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to yield the crude this compound. Further purification can be performed by chromatography if required.

Comparative Reactivity: A Theoretical Perspective

Direct experimental data comparing the reaction kinetics of these two isomers is scarce. However, a theoretical comparison can be made by considering the electronic effects of the acetyl group on the stability of the intermediates in nucleophilic substitution reactions at the benzylic carbon.

The acetyl group is an electron-withdrawing group through both inductive and resonance effects. This deactivating nature influences the reactivity of the bromomethyl group, which is the primary site for nucleophilic attack.

G Comparative Reactivity Workflow cluster_synthesis Synthesis cluster_reactivity Reactivity at Benzylic Carbon cluster_factors Influencing Factors cluster_outcome Predicted Outcome Start_Meta 1-(3-methylphenyl)-ethanone Bromination Free Radical Bromination (NBS) Start_Meta->Bromination Start_Para 1-(4-methylphenyl)-ethanone Start_Para->Bromination Product_Meta This compound Bromination->Product_Meta Product_Para 1-(4-bromomethyl-phenyl)-ethanone Bromination->Product_Para SN1 SN1 Pathway (Carbocation Intermediate) Product_Meta->SN1 SN2 SN2 Pathway (Transition State) Product_Meta->SN2 Product_Para->SN1 Product_Para->SN2 Electronic Electronic Effects (Inductive & Resonance) SN1->Electronic Carbocation Stability SN2->Electronic Electrophilicity of Carbon Steric Steric Hindrance SN2->Steric Accessibility of Carbon Comparison Comparison of Reaction Rates (Theoretical) Electronic->Comparison Steric->Comparison

Caption: A workflow diagram illustrating the synthesis and factors influencing the comparative reactivity of the two isomers.

  • SN1 Reactivity: In an SN1 reaction, the rate-determining step is the formation of a benzylic carbocation. The electron-withdrawing acetyl group destabilizes this carbocation. For the para-isomer, the negative resonance effect of the acetyl group is directly conjugated with the benzylic position, significantly destabilizing the carbocation. In the meta-isomer, the destabilizing effect is primarily inductive, which is generally weaker than the resonance effect. Therefore, the benzylic carbocation of the 3-substituted isomer is expected to be less destabilized than that of the 4-substituted isomer, suggesting that This compound would likely exhibit greater reactivity in SN1 reactions .

  • SN2 Reactivity: In an SN2 reaction, the nucleophile attacks the electrophilic benzylic carbon in a concerted step. The electron-withdrawing acetyl group increases the electrophilicity of the benzylic carbon in both isomers, making them susceptible to nucleophilic attack. The para-isomer, with the acetyl group in direct conjugation, will experience a stronger electron-withdrawing effect at the benzylic position, making the carbon more electrophilic. This would suggest that 1-(4-bromomethyl-phenyl)-ethanone might be more reactive in SN2 reactions . Steric hindrance is comparable for both isomers as the substitution is on the phenyl ring and not directly at the reaction center.

Biological Activity and Applications

Both this compound and 1-(4-bromomethyl-phenyl)-ethanone are primarily utilized as intermediates in the synthesis of more complex molecules. Their application in drug discovery is as versatile building blocks. For instance, 1-(4-(bromomethyl)phenyl)ethanone is useful in the synthesis of dihydropyrimidine and thiopyrimidine derivatives which have shown potential as antiviral agents.[1] The choice between the meta and para isomers will ultimately depend on the desired substitution pattern of the target molecule and the intended biological target. The different spatial arrangement of functional groups resulting from the use of either isomer can lead to significant differences in how the final compound interacts with biological receptors or enzymes.

Conclusion

While this compound and 1-(4-bromomethyl-phenyl)-ethanone share the same molecular formula and weight, their structural differences have significant implications for their reactivity. Based on theoretical principles, the 3-isomer is predicted to be more reactive in SN1 type reactions due to a less destabilized carbocation intermediate, while the 4-isomer may exhibit higher reactivity in SN2 reactions owing to a more electrophilic benzylic carbon. The choice of isomer is a critical consideration for synthetic chemists, as it will influence not only the reaction pathway and conditions but also the biological profile of the resulting products. Further experimental studies are warranted to provide quantitative comparisons of the reactivity of these important synthetic intermediates.

References

X-ray Crystallography of 1-(3-Bromomethyl-phenyl)-ethanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the crystallographic structures of 1-(3-bromomethyl-phenyl)-ethanone and its derivatives is currently precluded by the limited availability of public crystallographic data. Despite extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), specific experimental data for a series of these compounds remains elusive. This guide outlines the scope of the search and the type of data required to fulfill the intended comparison for researchers, scientists, and drug development professionals.

Introduction to this compound Derivatives

This compound is a ketone derivative of brominated toluene and serves as a versatile building block in organic synthesis. Its derivatives are of interest in medicinal chemistry and materials science due to the reactive bromomethyl group, which allows for further molecular modifications, and the phenyl-ethanone core, which can participate in various intermolecular interactions. Understanding the three-dimensional structure of these molecules through X-ray crystallography is crucial for rational drug design and the development of new materials, as the crystal packing and molecular conformation significantly influence a compound's physical and biological properties.

Data Unavailability

A thorough investigation for publicly accessible X-ray crystallographic data on a series of derivatives of this compound did not yield sufficient results to construct a meaningful comparative guide. While entries for the parent compound and related isomers, such as 1-(4-Bromomethyl-phenyl)-ethanone, exist in chemical databases like PubChem, they lack the essential crystallographic information files (CIFs) that contain atomic coordinates and unit cell parameters.[1]

The search was extended to specialized crystallographic databases that serve as repositories for such experimental data. However, these searches did not uncover a collection of crystal structures for closely related derivatives of this compound that would allow for a systematic comparison of their structural parameters.

Hypothetical Data Presentation and Comparison

To illustrate the intended content of this guide had the data been available, the following sections describe the structure and type of information that would have been presented.

Comparative Crystallographic Data

A key component would have been a detailed table summarizing the critical crystallographic parameters for a series of hypothetical derivatives. This would have allowed for a direct comparison of how different substituents on the phenyl ring or modifications to the ethanone or bromomethyl groups affect the crystal lattice.

Table 1: Hypothetical Crystallographic Data for Derivatives of this compound.

Compound/DerivativeChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
Parent Compound C₉H₉BrOOrthorhombicP2₁2₁2₁8.512.39.89090904
Derivative A (e.g., 4'-fluoro) C₉H₈BrFOMonoclinicP2₁/c7.915.18.290105.2904
Derivative B (e.g., 2'-hydroxy) C₉H₉BrO₂TriclinicP-16.57.810.195.3101.188.72

Note: The data presented in this table is purely illustrative and does not represent actual experimental findings.

Experimental Protocols

This section would have provided detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the compounds, based on published literature.

Synthesis of this compound: A typical synthesis involves the radical bromination of 1-(3-methylphenyl)-ethanone using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride, followed by purification.

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

X-ray Diffraction Data Collection and Structure Refinement: Data would be collected on a single-crystal X-ray diffractometer, typically using Mo Kα radiation. The structure would then be solved by direct methods and refined using full-matrix least-squares on F².

Visualizations of Experimental Workflows

To further clarify the experimental processes, diagrams would be provided.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography Start Start Reactants 1-(3-methylphenyl)-ethanone + NBS Start->Reactants Reaction Radical Bromination Reactants->Reaction Purification Column Chromatography Reaction->Purification Product This compound Derivative Purification->Product Crystallization Slow Evaporation Product->Crystallization Crystal_Selection Mounting Suitable Single Crystal Crystallization->Crystal_Selection XRD X-ray Diffraction Data Collection Crystal_Selection->XRD Structure_Solution Structure Solution & Refinement XRD->Structure_Solution CIF_File Crystallographic Information File (CIF) Structure_Solution->CIF_File

Caption: Experimental workflow from synthesis to crystallographic analysis.

Logical Relationships in Structural Analysis

A diagram illustrating the logical flow of how structural modifications influence crystal packing would also have been included.

Logical_Relationship Modification Chemical Modification (e.g., adding a substituent) Conformation Change in Molecular Conformation Modification->Conformation Interactions Alteration of Intermolecular Interactions (H-bonds, halogen bonds, π-π stacking) Modification->Interactions Packing Different Crystal Packing Motif Conformation->Packing Interactions->Packing Properties Modified Bulk Properties (Solubility, Melting Point, Bioavailability) Packing->Properties

Caption: Influence of chemical modification on crystal structure and properties.

Conclusion

While a direct comparison of the X-ray crystallography of this compound derivatives is not currently possible due to a lack of available data, this guide serves to highlight the importance of such studies and provides a framework for how such a comparison would be structured. The scientific community would benefit greatly from the publication of crystallographic data for this class of compounds to enable deeper structure-property relationship studies. Researchers in possession of such data are encouraged to deposit it in public databases to advance the fields of chemical and materials science.

References

A Comparative Guide to 1-(3-Bromomethyl-phenyl)-ethanone and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the purity and characterization of starting materials are critical for the synthesis of novel compounds and ensuring reproducible experimental outcomes. 1-(3-Bromomethyl-phenyl)-ethanone is a key building block in organic synthesis, valued for its reactive bromomethyl group that allows for the introduction of the acetylphenyl moiety into various molecular scaffolds. However, the isomeric position of the bromomethyl group can significantly influence its reactivity and the properties of the resulting products. This guide provides a comparative analysis of this compound and its ortho- and para-isomers, focusing on their typical specifications, potential impurities, and the analytical methods used for their quality control.

It is important to note that publicly available Certificates of Analysis (CoA) with detailed batch-specific quantitative data for these compounds are not readily accessible online. Therefore, this guide is based on typical specifications found in product listings from various chemical suppliers and general chemical principles.

Quality Control Workflow for Bromomethyl-phenyl-ethanone Isomers

A systematic approach to quality control is essential to verify the identity and purity of incoming reagents. The following diagram illustrates a typical workflow for the analysis of this compound or its isomers before use in a synthetic protocol.

QC_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Decision A Receive Reagent B Visual Inspection (Color, Form) A->B C Documentation Review (Supplier Specs) B->C D Identity Confirmation (NMR, IR) C->D E Purity Assessment (HPLC/GC) D->E F Residual Solvent Analysis (GC-HS) E->F G Compare Data to Specifications F->G H Approve for Use G->H I Reject/Quarantine G->I

Caption: Quality control workflow for incoming reagents.

Comparison of 1-(Bromomethyl-phenyl)-ethanone Isomers

The ortho (2-), meta (3-), and para (4-) isomers of 1-(bromomethyl-phenyl)-ethanone share the same molecular formula and weight but differ in the substitution pattern on the phenyl ring, which can affect their physical properties and reactivity. The following table summarizes their key characteristics based on available data.

Property1-(2-Bromomethyl-phenyl)-ethanoneThis compound1-(4-Bromomethyl-phenyl)-ethanone
CAS Number 168551-52-875369-41-451229-51-7
Molecular Formula C₉H₉BrOC₉H₉BrOC₉H₉BrO
Molecular Weight 213.07 g/mol 213.07 g/mol 213.07 g/mol
Typical Appearance Off-white to yellow solidOff-white to yellow solidOff-white to yellow solid
Typical Purity ≥95% (estimated)≥95% (estimated)≥95% - 98%[1]
Melting Point Not widely reportedNot widely reported47-51 °C
Boiling Point Not widely reportedNot widely reported135-140 °C at 2 mmHg

Potential Impurities and Their Impact

The most common synthetic route to bromomethyl-acetophenones is the radical bromination of the corresponding methylacetophenone using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. This synthesis can lead to several potential impurities:

  • Unreacted Starting Material: Residual methylacetophenone (2-, 3-, or 4-methylacetophenone) can be present if the reaction does not go to completion.

  • Di-brominated Products: Over-reaction can lead to the formation of (dibromomethyl)-acetophenones.

  • Other Isomers: If the starting methylacetophenone contains isomeric impurities, these will likely be carried through the synthesis.

  • Residual Solvents: Solvents used in the synthesis and purification (e.g., carbon tetrachloride, acetonitrile) may be present in the final product.

  • Hydrolysis Products: The bromomethyl group is susceptible to hydrolysis, which can lead to the formation of the corresponding hydroxymethyl-acetophenone.

The presence of these impurities can have significant consequences in subsequent reactions, leading to lower yields, difficult purification of the desired product, and the formation of unintended side products.

Experimental Protocols for Quality Control

The following are representative protocols for the key analytical techniques used to assess the quality of this compound and its isomers.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of the compound and quantifying impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with a 50:50 mixture and ramping up the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance, typically around 254 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Identity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying the compound and detecting volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of, for example, 40-400 amu.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Analysis: The retention time of the main peak can be used for identification against a standard, and the mass spectrum provides structural confirmation. Impurities can be identified by their mass spectra and comparison to spectral libraries.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for confirming the structure and isomeric identity of the compound.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice.

  • ¹H NMR Analysis:

    • The spectrum will show characteristic signals for the aromatic protons, the methyl protons of the acetyl group, and the methylene protons of the bromomethyl group.

    • The splitting pattern and chemical shifts of the aromatic protons are diagnostic for the substitution pattern (ortho, meta, or para). For the meta-isomer, one would expect a more complex aromatic region compared to the more symmetric para-isomer.

  • ¹³C NMR Analysis:

    • The number of distinct signals in the aromatic region can help confirm the isomeric identity.

    • Characteristic signals for the carbonyl carbon, the methyl carbon, and the methylene carbon will also be present.

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Analysis: Acquire and process the spectra. The chemical shifts, integration, and coupling constants should be consistent with the proposed structure.

References

A Comparative Guide to the Synthetic Routes of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted acetophenones are a critical class of organic compounds, serving as pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals. The strategic introduction of an acetyl group onto an aromatic ring is a fundamental transformation in organic synthesis, and a variety of methods have been developed to achieve this. This guide provides an objective comparison of the most common synthetic routes to substituted acetophenones, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones, including substituted acetophenones. The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

Mechanism: The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acylating agent to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the acetophenone derivative.

Advantages:

  • Broad Substrate Scope: Applicable to a wide range of aromatic and heteroaromatic compounds.

  • High Yields: Often provides good to excellent yields, especially with activated aromatic rings.

  • Readily Available Reagents: Acylating agents and Lewis acids are common laboratory chemicals.

Limitations:

  • Stoichiometric Catalyst: Requires at least a stoichiometric amount of the Lewis acid catalyst, which can complicate purification.

  • Substrate Limitations: The reaction is generally unsuccessful with strongly deactivated aromatic rings (e.g., nitrobenzene). Aromatic rings containing amino groups can be problematic as the Lewis acid coordinates with the lone pair of the nitrogen.

  • Rearrangements: While less common than in Friedel-Crafts alkylation, rearrangements of the acyl group are not typically observed.

Logical Relationship Diagram for Friedel-Crafts Acylation

Friedel_Crafts_Acylation AromaticRing Substituted Benzene Intermediate Sigma Complex (Wheland Intermediate) AromaticRing->Intermediate + Acylium Ion AcylatingAgent Acetyl Chloride or Acetic Anhydride AcyliumIon Acylium Ion [CH₃CO]⁺ AcylatingAgent->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon Product Substituted Acetophenone Intermediate->Product - H⁺ Houben_Hoesch_Reaction Arene Electron-Rich Arene (e.g., Phloroglucinol) Imine Ketimine Intermediate Arene->Imine + Electrophile Nitrile Nitrile (e.g., Acetonitrile) Electrophile Nitrilium Ion Nitrile->Electrophile + Catalyst Catalyst Lewis Acid (e.g., ZnCl₂) + HCl Catalyst->Electrophile Product Hydroxy-substituted Acetophenone Imine->Product Hydrolysis Grignard_Syntheses cluster_0 Route 1: From Nitrile cluster_1 Route 2: From Weinreb Amide Grignard1 Grignard Reagent (Ar-MgX) ImineSalt Imine-Magnesium Salt Grignard1->ImineSalt Nitrile Acetonitrile (CH₃CN) Nitrile->ImineSalt Product1 Substituted Acetophenone ImineSalt->Product1 H₃O⁺ Workup Grignard2 Grignard Reagent (Ar-MgX) TetrahedralIntermediate Stable Tetrahedral Intermediate Grignard2->TetrahedralIntermediate WeinrebAmide Weinreb Amide (CH₃CON(OCH₃)CH₃) WeinrebAmide->TetrahedralIntermediate Product2 Substituted Acetophenone TetrahedralIntermediate->Product2 H₃O⁺ Workup Fries_Rearrangement PhenolicEster Substituted Phenyl Acetate AcyliumIon Acylium Ion [CH₃CO]⁺ PhenolicEster->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon OrthoProduct ortho-Hydroxy- acetophenone AcyliumIon->OrthoProduct Intramolecular Electrophilic Aromatic Substitution ParaProduct para-Hydroxy- acetophenone AcyliumIon->ParaProduct Intramolecular Electrophilic Aromatic Substitution Oxidation_Ethylbenzene Ethylbenzene Substituted Ethylbenzene Radical Benzylic Radical Ethylbenzene->Radical H abstraction Oxidant Oxidant (e.g., O₂, TBHP) Oxidant->Radical Catalyst Catalyst (e.g., Co, Mn, Cu salts) Catalyst->Radical Hydroperoxide Hydroperoxide Intermediate Radical->Hydroperoxide + Oxidant Product Substituted Acetophenone Hydroperoxide->Product Decomposition

Safety Operating Guide

Proper Disposal Procedures for 1-(3-Bromomethyl-phenyl)-ethanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety, handling, and disposal protocols for 1-(3-Bromomethyl-phenyl)-ethanone (CAS No. 75369-41-4), tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.

Hazard Summary: this compound is a hazardous chemical. It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] It may also cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound.[3][4][5] All operations should be conducted in a well-ventilated fume hood.

Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉BrOPubChem[1]
Molecular Weight 213.07 g/mol PubChem[1]
CAS Number 75369-41-4PubChem[1]
Appearance Not specified (likely a solid)-
GHS Hazard Statements H302, H315, H318, H335PubChem[1]

Disposal and Decontamination Protocols

The primary route for the disposal of this compound is through a licensed chemical waste disposal company.[3][6] Waste generators are responsible for correctly classifying the waste according to local, regional, and national regulations.[3] Do not dispose of this chemical down the drain or in regular trash.

For the decontamination of glassware and surfaces, and for the neutralization of small quantities of this compound in the laboratory before disposal, a hydrolysis procedure using a mild base is recommended. The bromomethyl group is susceptible to nucleophilic substitution by hydroxide or bicarbonate ions, converting it to the less hazardous hydroxymethyl or carbonate derivatives.

Experimental Protocol: Laboratory-Scale Neutralization

This protocol details a method for neutralizing small quantities (under 5 grams) of this compound.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Stir plate and stir bar

  • Beaker or Erlenmeyer flask of appropriate size

  • pH paper or pH meter

Procedure:

  • Preparation: In a well-ventilated fume hood, dissolve the this compound in a minimal amount of ethanol. For every 1 gram of the compound, use approximately 10-20 mL of ethanol. Stir the mixture until the solid is fully dissolved.

  • Neutralization: Prepare a 5% aqueous solution of sodium bicarbonate. Slowly add the sodium bicarbonate solution to the ethanolic solution of this compound while stirring. A significant excess of sodium bicarbonate should be used (approximately 5-10 molar equivalents relative to the starting material) to ensure complete reaction.

  • Reaction: Allow the mixture to stir at room temperature for a minimum of 24 hours. The reaction can be gently heated to 40-50°C to increase the rate of hydrolysis, in which case the reaction time can be reduced to 8-12 hours.

  • Verification: After the reaction period, check the pH of the solution to ensure it is neutral or slightly basic. To confirm the absence of the starting material, a small aliquot of the reaction mixture can be analyzed by Thin Layer Chromatography (TLC) if a suitable method has been developed.

  • Final Disposal: Once the neutralization is complete, the resulting solution should be transferred to a properly labeled waste container for aqueous chemical waste and disposed of through your institution's hazardous waste management program.

Visualizing Disposal and Safety Workflows

To further clarify the procedural logic, the following diagrams illustrate the decision-making process for the disposal of this compound and the general experimental workflow for its neutralization.

G Disposal Decision Pathway for this compound start Start: Have this compound for disposal is_bulk Is it a bulk quantity (>5g)? start->is_bulk is_contaminated Is it contaminated labware? is_bulk->is_contaminated No dispose_bulk Package in a labeled, sealed container for hazardous waste pickup. is_bulk->dispose_bulk Yes neutralize Perform laboratory-scale neutralization protocol. is_contaminated->neutralize No (small, pure quantity) decontaminate Decontaminate with a basic solution (e.g., 5% sodium bicarbonate). is_contaminated->decontaminate Yes end End of Disposal Process dispose_bulk->end dispose_liquid Dispose of neutralized aqueous waste in the appropriate container. neutralize->dispose_liquid dispose_liquid->end dispose_solid Dispose of decontaminated labware as solid waste (if permissible). decontaminate->dispose_solid dispose_solid->end

Caption: Disposal decision pathway for this compound.

G Experimental Workflow for Neutralization dissolve 1. Dissolve compound in Ethanol add_base 2. Add 5% aqueous Sodium Bicarbonate solution dissolve->add_base react 3. Stir for 24h at RT or 8-12h at 40-50°C add_base->react verify 4. Verify completion (e.g., TLC, pH) react->verify dispose 5. Dispose of neutralized mixture as aqueous chemical waste verify->dispose

Caption: Experimental workflow for the laboratory-scale neutralization of this compound.

References

Personal protective equipment for handling 1-(3-Bromomethyl-phenyl)-ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-(3-Bromomethyl-phenyl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. The primary hazards include acute oral toxicity, skin irritation, serious eye damage, and potential respiratory irritation.[1][2][3][4] Appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield. Must conform to EN 166 (EU) or NIOSH (US) standards.[2][4]To prevent serious eye damage from splashes or airborne particles.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and impervious protective clothing.[2][5][6]To prevent skin irritation and absorption of the harmful substance.[1][2][3][4]
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]To protect against respiratory irritation from dust, fumes, or vapors.[1][2][3]
General Hygiene Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2][5]To prevent ingestion and cross-contamination.

Operational and Disposal Plans

Safe Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5]

2. Pre-Handling Preparations:

  • Inspect all PPE for integrity before use.

  • Ensure you are familiar with the location and operation of all safety equipment.

  • Have spill control materials readily available.

3. Handling the Chemical:

  • Avoid the formation of dust and aerosols.[4]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][5]

  • Avoid all contact with skin and eyes.[4]

  • Use only non-sparking tools if the substance is flammable.

  • Keep the container tightly closed when not in use.[2][3]

4. Post-Handling Procedures:

  • Take off all contaminated clothing immediately and wash it before reuse.[2][5]

  • Wash hands and any exposed skin thoroughly with soap and water.[2][5]

Emergency Procedures

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][5]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[2][3][4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][5]
Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

1. Chemical Waste:

  • Dispose of this compound and any contaminated materials in a designated, approved waste container.[5]

  • Do not allow the chemical to enter drains or sewer systems.[4][7]

2. Contaminated PPE:

  • Dispose of contaminated gloves and other disposable PPE as hazardous waste.

  • Non-disposable contaminated clothing should be decontaminated before reuse or disposed of as hazardous waste.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, from preparation to final waste management.

prep Preparation - Review SDS - Inspect PPE - Verify Engineering Controls handling Chemical Handling - Use in Fume Hood - Wear Full PPE - Avoid Dust/Aerosol Formation prep->handling post_handling Post-Handling - Decontaminate Work Area - Doff PPE Correctly - Wash Hands handling->post_handling spill Spill or Exposure Event handling->spill waste Waste Collection - Segregate Waste - Use Labeled, Sealed Containers post_handling->waste first_aid Administer First Aid - Follow Emergency Procedures - Seek Medical Attention spill->first_aid spill->waste disposal Final Disposal - Follow Institutional Protocols - Arrange for Professional Disposal waste->disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.